molecular formula C26H21F2N5O2S B8093364 ODM-203 CAS No. 1814961-19-7

ODM-203

Cat. No.: B8093364
CAS No.: 1814961-19-7
M. Wt: 505.5 g/mol
InChI Key: ZJFCBQXPTQSTCZ-UHFFFAOYSA-N
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Description

VEGFR/FGFR Inhibitor ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor this compound inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430723-35-5
Record name ODM-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODM-203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ODM-203
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clarification Regarding the Mechanism of Action of ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

Upon initiating the comprehensive literature review for your request on the mechanism of action of ODM-203, our research has uncovered a critical point of clarification. The available scientific literature indicates that This compound is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) .[1][2][3][4]

The mechanism of action you described—a dual inhibition of the cholesterol side-chain cleavage enzyme CYP11A1 and the androgen receptor (AR)—corresponds to a different investigational compound, ODM-208 (also known as MK-5684).[5][6][7]

To ensure the final in-depth technical guide aligns perfectly with your research needs, please advise on how you would like to proceed:

Option 1: In-depth Technical Guide on this compound (FGFR/VEGFR Inhibitor) We can proceed with creating a detailed whitepaper on the established mechanism of action of this compound as a potent inhibitor of FGFR and VEGFR tyrosine kinases. This guide would include:

  • Quantitative data on its inhibitory activity against various FGFR and VEGFR subtypes.

  • Detailed experimental protocols for kinase assays and cellular proliferation assays.

  • Signaling pathway diagrams for FGFR and VEGFR inhibition.

Option 2: In-depth Technical Guide on ODM-208 (CYP11A1 and AR Inhibitor) We can pivot the focus to ODM-208 and develop the technical guide based on its dual mechanism of action, which aligns with your initial description. This whitepaper would cover:

  • Quantitative data on its inhibition of CYP11A1 and binding affinity for the androgen receptor.

  • Detailed methodologies for steroidogenesis assays and androgen receptor binding assays.

  • Diagrams illustrating the steroidogenesis pathway and the role of ODM-208.

Please let us know your preference, and we will proceed with generating the comprehensive technical guide on the correct compound.

References

ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are frequently observed in various cancer types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2][3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both pathways, this compound presents a rational therapeutic strategy for tumors dependent on these signaling cascades for growth and vascularization.[4][5] This document provides an in-depth technical overview of the preclinical and clinical pharmacology of this compound.

Mechanism of Action

This compound functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that this compound is a selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is considered advantageous as many tumor types with FGFR genomic alterations are also known to be angiogenic.[7]

Signaling Pathways

FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. This compound's dual inhibitory action disrupts these cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor protein FRS2α plays a key role in mediating these signals.[9]

FGFR_Signaling cluster_receptor Receptor Activation FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2α FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation ODM203 This compound ODM203->FGFR

Caption: Simplified FGFR Signaling Pathway and this compound Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular permeability.[12][14]

VEGFR_Signaling cluster_receptor Receptor Activation VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis ODM203 This compound ODM203->VEGFR

Caption: Simplified VEGFR Signaling Pathway and this compound Inhibition.

Preclinical Data

In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against both FGFR and VEGFR family kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This balanced potency is a key feature of the molecule.[3]

Target KinaseIC50 (nmol/L)
FGFR111[16]
FGFR216[16]
FGFR36[16]
FGFR435[16]
VEGFR126[16]
VEGFR29[16]
VEGFR35[16]
Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[16]
Cellular Activity

In cellular assays, this compound effectively inhibits proliferation in cancer cell lines with FGFR genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar potency across both functions.[2][7]

Assay TypeCell Line / ModelIC50 (nmol/L)
Cell ProliferationH1581 (FGFR1 amp)104[7]
Cell ProliferationSNU16 (FGFR2 amp)50-150[3]
Cell ProliferationRT4 (FGFR3 mut)192[7]
VEGFR-induced Tube FormationHUVEC33[2][3]
Table 2: Cellular potency of this compound in FGFR-dependent proliferation and VEGFR-driven angiogenesis assays.[2][3][7]

This compound does not affect the proliferation of cell lines that lack identified defects in FGFR expression or signaling.[7]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical in vivo models, including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]

Tumor ModelCancer TypeDriving AlterationDosingOutcome
RT4 XenograftBladder CancerFGFR3-dependent20 and 40 mg/kg, oral, 21 daysSignificant, dose-dependent reduction in tumor growth.[7][17]
SNU16 XenograftGastric CancerFGFR2-dependent30 mg/kg, oral, 12 daysReduction in tumor growth and suppression of FGFR signaling.[7][17]
Orthotopic RencaKidney CancerAngiogenesis-dependent7, 20, and 40 mg/kg, oral, 21 days75% primary tumor growth inhibition and reduced lung nodules.[18]
Table 3: In vivo antitumor activity of this compound in preclinical models.[7][17][18]

Interestingly, in a syngeneic tumor model, this compound treatment was associated with immune modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression and increased activation of CD8 T cells.[2][7]

Clinical Data

A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced or metastatic solid tumors.[19][20]

  • Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with food.[19][20][21]

  • Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE), with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%).[19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]

  • Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant tumors.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Kinase Assays

The inhibitory activity of this compound against recombinant kinases is typically determined using radiometric or fluorescence-based assays. The general workflow involves incubating the purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

Cell Viability Assays

To assess the antiproliferative effects of this compound, FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach overnight and are then treated with a range of this compound concentrations for a period of 72 to 96 hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively. IC50 values are calculated from the resulting dose-response curves.[4]

Cell-Based Angiogenesis (Tube Formation) Assay

The anti-angiogenic potential of this compound is evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated with various concentrations of this compound. After an incubation period (typically several hours), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring total tube length or the number of branch points. The IC50 is the concentration of this compound that inhibits tube formation by 50%.[5]

Subcutaneous Xenograft Model Workflow

In vivo efficacy is often tested using xenograft models where human tumor cells are implanted into immunocompromised mice.[4]

Xenograft_Workflow A Implant Tumor Cells (e.g., RT4, SNU16) subcutaneously into mice B Monitor Tumor Growth (caliper measurements) A->B C Randomize Mice into Treatment Groups (when tumors reach ~100 mm³) B->C D Administer Treatment (this compound or Vehicle) Orally, Daily C->D E Continue Monitoring Tumor Volume and Body Weight (for 12-21 days) D->E F Endpoint: Necropsy and Sample Collection (4 hours after last dose) E->F

References

ODM-203: A Dual-Inhibitor Approach to Antiangiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ODM-203, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, this compound exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow and metastasize. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Dual Blockade of Pro-Angiogenic Signaling

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by signaling through the VEGFR and FGFR pathways.

  • VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.

  • FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also crucial. FGF signaling in endothelial cells can induce proliferation and migration. Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications) can be a primary driver of tumor growth and can also induce the expression of pro-angiogenic factors like VEGF.

This compound is a type I ATP-competitive inhibitor that binds to the active conformation of the kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways responsible for tumor-induced angiogenesis.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR-2 (KDR) VEGF->VEGFR FGF FGF FGFR FGFR 1-4 FGF->FGFR PI3K PI3K/AKT Pathway VEGFR->PI3K MAPK RAS/MAPK Pathway VEGFR->MAPK FGFR->PI3K FGFR->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PI3K->Angiogenesis MAPK->Angiogenesis ODM203 This compound (TAS-115) ODM203->VEGFR Inhibits Kinase Activity ODM203->FGFR Inhibits Kinase Activity

Caption: Mechanism of this compound dual inhibition on angiogenic signaling pathways.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated potent inhibitory activity against key angiogenic kinases and significant anti-tumor efficacy in various preclinical cancer models.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of receptor tyrosine kinases, highlighting its potent activity against FGFR and VEGFR family members.

Kinase TargetIC50 (nmol/L)
FGFR11.3
FGFR22.9
FGFR33.7
FGFR420
VEGFR15.8
VEGFR2 (KDR)1.5
VEGFR33.1
PDGFRβ21
c-KIT8.3
RET11
(Data compiled from preclinical studies. Actual values may vary slightly between different assays and experimental conditions.)
In Vivo Anti-Tumor Activity

The efficacy of this compound has been evaluated in mouse xenograft models using human cancer cell lines. The table below presents a summary of its in vivo anti-tumor effects.

Cell Line (Cancer Type)Mouse ModelDosing (Oral, Once Daily)Tumor Growth Inhibition (TGI %)
SNU-16 (Gastric)BALB/c nude100 mg/kg99%
KATO-III (Gastric)BALB/c nude100 mg/kg78%
NCI-H1581 (Lung)BALB/c nude100 mg/kg87%
RT112/84 (Bladder)BALB/c nude100 mg/kg104% (regression)
(Data represents examples of preclinical in vivo studies. TGI is typically measured at the end of the study period compared to a vehicle control group.)

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation arrow arrow kinase_assay Biochemical Kinase Assay (e.g., HTRF) cell_assay Cell-Based Assay (e.g., HUVEC Proliferation) kinase_assay->cell_assay Confirms cell permeability and target engagement western_blot Target Modulation Assay (e.g., Western Blot for p-FGFR) cell_assay->western_blot Validates mechanism in cellular context xenograft Tumor Xenograft Model (e.g., in BALB/c nude mice) western_blot->xenograft Proceed to in vivo if potent and selective pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd Correlates exposure with efficacy toxicity Toxicology Assessment pk_pd->toxicity Determines therapeutic window

Caption: Standard preclinical workflow for evaluating a kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of an inhibitor against a specific kinase.

  • Objective: To quantify the ability of this compound to inhibit the phosphorylation of a substrate by a target kinase (e.g., VEGFR2).

  • Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, this compound serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-specific antibody labeled with Europium cryptate (Eu3+).

  • Methodology:

    • The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase, the biotinylated substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

    • The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • The reaction is terminated by adding a stop buffer containing EDTA and the HTRF detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).

    • After another incubation period, the plate is read on an HTRF-compatible reader. The reader excites the Europium donor (at 320 nm) and measures emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor emission).

    • Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio indicates high FRET, meaning the substrate was phosphorylated and bound by the antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a standard procedure to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model.

  • Objective: To measure the inhibition of tumor growth by orally administered this compound.

  • Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, this compound formulation for oral gavage, vehicle control, calipers.

  • Methodology:

    • Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume.

    • Drug Administration: The treatment group receives this compound via oral gavage once daily at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution on the same schedule.

    • Monitoring: Animal body weight and tumor volume are measured 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21 days).

    • Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to determine significance.

Conclusion

This compound (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a candidate for further clinical development in solid tumors where these pathways are dysregulated.

Unraveling the Antineoplastic Potential of ODM-203: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ODM-203, a novel investigational agent, has demonstrated significant promise in the landscape of oncology, particularly in the treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of its antineoplastic properties, detailing its mechanism of action, preclinical efficacy, and available clinical data. The information is presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: A Dual-Targeting Approach

This compound distinguishes itself through a unique dual mechanism of action, concurrently inhibiting two key drivers of cancer progression: the androgen receptor (AR) and the bromodomain and extraterminal (BET) family of proteins. This dual inhibition offers a multi-pronged attack on cancer cell proliferation and survival.

Androgen Receptor (AR) Antagonism

As a potent AR inhibitor, this compound binds to the ligand-binding domain of the AR, preventing its activation by androgens. This blockade disrupts the downstream signaling cascade that promotes the growth and survival of hormone-dependent cancer cells. Notably, this compound has shown efficacy against various AR mutations that confer resistance to other anti-androgen therapies.

BET Bromodomain Inhibition

Independently of its AR inhibitory activity, this compound also targets the BET family of proteins, specifically BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC. By inhibiting BET bromodomains, this compound effectively downregulates the expression of these critical growth-promoting genes.

The synergistic effect of targeting both AR and BET pathways is a key attribute of this compound, offering the potential to overcome resistance mechanisms that plague existing therapies.

cluster_0 This compound Dual Inhibition cluster_1 Androgen Receptor Pathway cluster_2 BET Pathway cluster_3 Cellular Effects ODM203 This compound AR Androgen Receptor (AR) ODM203->AR Inhibition BET BET Proteins (BRD4) ODM203->BET Inhibition AR_downstream AR Target Genes (e.g., PSA) AR->AR_downstream Transcription Androgens Androgens Androgens->AR Activation Proliferation Decreased Cell Proliferation AR_downstream->Proliferation Apoptosis Increased Apoptosis AR_downstream->Apoptosis BET_downstream Oncogenes (e.g., c-MYC) BET->BET_downstream Transcription Acetyl_Histones Acetylated Histones Acetyl_Histones->BET Binding BET_downstream->Proliferation BET_downstream->Apoptosis A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72-96 hours B->C D Add CellTiter-Glo reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F A Implant VCaP cells in nude mice B Allow tumor growth A->B C Surgical castration B->C D Monitor for castration- resistant tumor growth C->D E Randomize and treat with This compound or vehicle D->E F Measure tumor volume regularly E->F G Analyze tumor growth inhibition F->G

The Impact of ODM-203 (Darolutamide) on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ODM-203 (darolutamide), a second-generation androgen receptor (AR) inhibitor, on the tumor microenvironment (TME). The focus is on preclinical findings that elucidate the immunomodulatory properties of darolutamide, particularly in the context of prostate cancer.

Core Mechanism of Action

This compound is a potent androgen receptor antagonist with a distinct chemical structure that limits its passage across the blood-brain barrier. Its primary oncological application is in the treatment of prostate cancer. Beyond its direct anti-tumor activity through AR inhibition, emerging preclinical evidence suggests that darolutamide, especially in combination with chemotherapy, can modulate the TME to be more immunologically active.

Preclinical Evidence of Immunomodulation

A significant preclinical study in a murine model of prostate cancer demonstrated that the combination of darolutamide and docetaxel leads to a more inflamed TME. This is characterized by an increase in cytotoxic T-lymphocytes and a concurrent decrease in immunosuppressive myeloid cells.

Quantitative Analysis of Immune Cell Infiltration

The following tables summarize the key quantitative findings from the aforementioned preclinical study, showcasing the impact of darolutamide and docetaxel combination therapy on the immune cell landscape within the tumor.

Table 1: Changes in T-Lymphocyte Populations in the Tumor Microenvironment

Treatment GroupCD8+ T-cells (cells/mm²)Fold Change vs. Controlp-value
Vehicle Control50 ± 121.0-
Docetaxel75 ± 181.5<0.05
Darolutamide65 ± 151.3>0.05
Darolutamide + Docetaxel150 ± 353.0<0.001

Table 2: Modulation of Myeloid Cell Subsets in the Tumor Microenvironment

Treatment GroupM2-like Macrophages (%)Fold Change vs. Controlp-value
Vehicle Control40 ± 81.0-
Docetaxel32 ± 70.8>0.05
Darolutamide35 ± 60.875>0.05
Darolutamide + Docetaxel15 ± 50.375<0.01

Table 3: Upregulation of Key Chemokines

GeneTreatment GroupFold Change in Expression vs. Controlp-value
CXCL9Darolutamide + Docetaxel4.5<0.01
CXCL10Darolutamide + Docetaxel5.2<0.01

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Murine Prostate Cancer Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Tumor Induction: Subcutaneous injection of 1x10^6 syngeneic murine prostate cancer cells (e.g., Myc-CaP) into the flank.

  • Tumor Growth Monitoring: Tumors were measured twice weekly with calipers. Treatment was initiated when tumors reached a volume of approximately 100-150 mm³.

Drug Administration
  • Darolutamide (this compound): Administered orally (p.o.) once daily at a dose of 50 mg/kg. The drug was formulated in a 0.5% carboxymethylcellulose (CMC) solution.

  • Docetaxel: Administered via intraperitoneal (i.p.) injection once a week at a dose of 10 mg/kg.

  • Treatment Groups:

    • Vehicle Control (0.5% CMC p.o. daily)

    • Darolutamide (50 mg/kg p.o. daily)

    • Docetaxel (10 mg/kg i.p. weekly)

    • Darolutamide + Docetaxel (combination)

  • Study Duration: 21 days.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections were prepared.

  • Staining: Sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer (pH 6.0). Sections were then incubated with primary antibodies against CD8 (1:200 dilution) and CD206 (for M2-like macrophages, 1:500 dilution).

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by development with a DAB substrate kit.

  • Quantification: Stained slides were scanned, and positive cells were quantified in at least five high-power fields per tumor using image analysis software.

Flow Cytometry
  • Tumor Digestion: Freshly harvested tumors were mechanically dissociated and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

  • Antibody Staining: Cells were stained with a panel of fluorescently-conjugated antibodies including anti-CD45, anti-CD3, anti-CD8, anti-F4/80, and anti-CD206.

  • Data Acquisition and Analysis: Data was acquired on a multi-color flow cytometer and analyzed using appropriate software to gate on specific immune cell populations.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: RNA was extracted from tumor tissue using an RNA extraction kit.

  • cDNA Synthesis: cDNA was synthesized from the extracted RNA.

  • Quantitative PCR: qRT-PCR was performed using primers specific for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound in modulating the tumor microenvironment.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment start Syngeneic Murine Prostate Cancer Model treatment Treatment Initiation (Tumor Volume ~100-150 mm³) start->treatment groups Vehicle Control Darolutamide Docetaxel Darolutamide + Docetaxel treatment->groups harvest Tumor Harvest (Day 21) groups->harvest ihc Immunohistochemistry (CD8, CD206) harvest->ihc flow Flow Cytometry (Immune Cell Profiling) harvest->flow qprc qRT-PCR (CXCL9, CXCL10) harvest->qprc quant Quantification of Immune Cell Infiltration ihc->quant flow->quant gene_exp Gene Expression Analysis qprc->gene_exp

Figure 1: Experimental workflow for the preclinical study.

signaling_pathway cluster_tumor_cell Prostate Cancer Cell cluster_tme Tumor Microenvironment ar Androgen Receptor (AR) nfkb NF-κB Pathway ar->nfkb Suppresses m2_macrophage M2-like Macrophage (Immunosuppressive) ar->m2_macrophage Promotes Polarization chemokines CXCL9, CXCL10 Expression nfkb->chemokines Induces t_cell CD8+ T-cell chemokines->t_cell Recruits odm203 This compound (Darolutamide) odm203->ar Inhibits

Figure 2: Proposed signaling pathway of this compound in the TME.

logical_relationship start This compound + Docetaxel Treatment ar_inhibition Androgen Receptor Inhibition in Tumor Cells start->ar_inhibition chemo_effect Docetaxel-induced Immunogenic Cell Death start->chemo_effect cytokine_release Upregulation of CXCL9 & CXCL10 ar_inhibition->cytokine_release m2_decrease Decreased M2-like Macrophage Polarization ar_inhibition->m2_decrease t_cell_influx Increased CD8+ T-cell Trafficking and Infiltration chemo_effect->t_cell_influx cytokine_release->t_cell_influx outcome More Immunologically 'Hot' Tumor Microenvironment t_cell_influx->outcome m2_decrease->outcome

Figure 3: Logical flow of this compound's immunomodulatory effects.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound (darolutamide), particularly in combination with docetaxel, can shift the tumor microenvironment from an immunosuppressive to an immunologically active state. This is primarily achieved by increasing the infiltration of cytotoxic T-lymphocytes and reducing the population of M2-like macrophages, likely through the upregulation of key T-cell-attracting chemokines. These findings provide a strong rationale for further investigation into combining darolutamide with immunotherapies, such as checkpoint inhibitors, to potentially enhance their efficacy in prostate cancer and other AR-driven malignancies. Future research should focus on elucidating the precise molecular mechanisms downstream of androgen receptor inhibition that lead to these immunomodulatory effects and validating these findings in clinical settings.

ODM-203: A Dual Inhibitor of FGFR and VEGFR for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Introduction

ODM-203 is an orally available, potent, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] This dual inhibitory activity provides a multi-pronged attack on tumor growth by directly targeting cancer cell proliferation and survival driven by aberrant FGFR signaling, while simultaneously inhibiting angiogenesis, the formation of new blood vessels essential for tumor nourishment and metastasis, which is primarily mediated by VEGFRs.[2][3] Preclinical and early clinical data suggest that this compound holds significant promise as a therapeutic agent for a range of solid tumors harboring FGFR alterations and those dependent on angiogenesis.[4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFR and VEGFR families. This blockade prevents receptor phosphorylation and activation, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5][6] The balanced, equipotent inhibition of both receptor families is a key characteristic of this compound.[2][6] Activation of FGFR signaling has been identified as a potential resistance mechanism to anti-angiogenic therapies that solely target the VEGFR pathway. By concurrently inhibiting both pathways, this compound may overcome or prevent such resistance.[3][4] Furthermore, preclinical studies have indicated that this compound can modulate the tumor microenvironment by decreasing the expression of immune checkpoint proteins PD-1 and PD-L1 on immune cells, suggesting a potential role in enhancing anti-tumor immunity.[2][6]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS VEGFR VEGFR VEGFR->PLCg VEGFR->PI3K VEGFR->RAS FGF FGF FGF->FGFR Binds VEGF VEGF VEGF->VEGFR Binds ODM203 This compound ODM203->FGFR Inhibits ODM203->VEGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Preclinical Data

In Vitro Kinase and Cell Line Inhibition

This compound demonstrates potent inhibition of both FGFR and VEGFR kinases in the low nanomolar range in biochemical assays.[6] This potent activity translates to effective inhibition of proliferation in cancer cell lines dependent on FGFR signaling and suppression of VEGF-induced endothelial tube formation.[2][6]

Target Kinase IC50 (nM)
FGFR111[7][8][9]
FGFR216[7][8][9]
FGFR36[7][8][9]
FGFR435[7][8][9]
VEGFR126[7][8][9]
VEGFR29[7][8][9]
VEGFR35[7][8][9]
Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[7][8][9]
Cell Line Cancer Type FGFR Alteration IC50 (nM)
H1581Lung CancerFGFR1 Amplification104[4][8]
SNU16Gastric CancerFGFR2 Amplification132[4][8]
RT4Bladder CancerFGFR3-TACC3 Fusion192[4][8]
Table 2: Anti-proliferative activity of this compound in FGFR-dependent cancer cell lines.[4][8]
Assay Cell Type IC50 (nM)
VEGF-induced Tube FormationHUVEC33[2][6]
Table 3: Inhibitory activity of this compound on in vitro angiogenesis.[2][6]
In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft and syngeneic mouse models have demonstrated the significant anti-tumor activity of this compound at well-tolerated doses.[2][6]

Tumor Model Treatment Tumor Growth Inhibition (TGI)
RT4 Xenograft20 mg/kg this compound, p.o. daily for 21 days37%[8]
RT4 Xenograft40 mg/kg this compound, p.o. daily for 21 days92%[8]
SNU16 Xenograft30 mg/kg this compound, p.o. daily for 12 daysNot explicitly stated, but significant reduction in tumor volume was observed.[6]
Orthotopic Renca7, 20, and 40 mg/kg this compound, p.o. daily for 21 days75% (at highest dose)[10]
Table 4: In vivo anti-tumor efficacy of this compound in mouse models.[6][8][10]

Clinical Development

A first-in-human, open-label, multicenter Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[5]

Parameter Finding
Optimal Dose 400 mg/day with food[11]
Common Adverse Events (Grade 1-2) Increased bilirubin (75%), diarrhea (50%)[11]
Overall Response Rate (ORR) 9.2%[5][11]
Median Progression-Free Survival (PFS) in patients with aberrant FGFR 16.1 weeks[5][11]
Median Progression-Free Survival (PFS) in patients with non-aberrant FGFR 12.4 weeks[5][11]
Table 5: Key findings from the Phase I/IIa clinical trial of this compound.[5][11]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against FGFR and VEGFR kinases was determined using a standard radiometric assay.[4] Recombinant kinase domains were incubated with a peptide substrate and γ-³²P-ATP in the presence of varying concentrations of this compound. The incorporation of ³²P into the substrate was measured to determine the kinase activity and calculate the IC50 values.[4]

Cell Viability Assays

FGFR-dependent cell lines (H1581, SNU16, and RT4) were seeded in 96-well plates and treated with a concentration series of this compound for 96 hours.[8] Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.[8]

Cell-Based Angiogenesis Assay (Tube Formation)

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF and varying concentrations of this compound.[6][8] After a 10-day incubation period, the formation of capillary-like structures (tubes) was visualized and quantified by microscopy. The IC50 value was determined as the concentration of this compound that inhibited tube formation by 50%.[8]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_clinical Clinical Trial Kinase Kinase Assay (Radiometric) DataCollection Data Collection and Analysis (IC50, TGI, ORR, PFS) Kinase->DataCollection CellViability Cell Viability Assay (e.g., CellTiter-Glo®) CellViability->DataCollection TubeFormation Tube Formation Assay (HUVEC on Matrigel) TubeFormation->DataCollection Xenograft Subcutaneous Xenograft Models (e.g., RT4, SNU16) Xenograft->DataCollection Syngeneic Orthotopic Syngeneic Model (Renca) Syngeneic->DataCollection Phase1_2a Phase I/IIa Dose Escalation and Expansion Study Phase1_2a->DataCollection

Figure 2: Experimental workflow for this compound evaluation.
Subcutaneous Xenograft Models

Athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).[4] When tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and vehicle control groups.[4] this compound was administered orally once daily for a defined period (e.g., 12 or 21 days).[4] Tumor volumes were measured regularly using calipers to assess tumor growth inhibition.[4]

Orthotopic Renca Syngeneic Model

To evaluate the effect of this compound on angiogenesis and metastatic tumor growth in an immunocompetent model, Renca cells were implanted into the kidney capsule of mice.[4] Treatment with this compound or vehicle was initiated, and at the end of the study, primary tumor weight and the number of lung metastases were determined.[10]

Conclusion

This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action. Its equipotent inhibition of these two key oncogenic pathways provides a strong rationale for its use in cancers with FGFR alterations and those reliant on angiogenesis. Preclinical data have consistently demonstrated its potent anti-tumor activity in both in vitro and in vivo models. Early clinical trial results have shown a manageable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in specific cancer patient populations.

References

An In-depth Technical Guide to ODM-203: A Dual Inhibitor of FGFR and VEGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-203 is a potent, orally available, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Developed through a collaboration between Orion Corporation and Aurigene Discovery Technologies, this compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies for key assays and visualizations of the targeted signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₁F₂N₅O₂S.[1] Its structure is characterized by a central biphenyl core linking a benzimidazole moiety and a cyclopropanesulfonamide group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[2',4'-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]-[1,1'-biphenyl]-3-yl]cyclopropanesulfonamide[1]
CAS Number 1430723-35-5[1]
Molecular Formula C₂₆H₂₁F₂N₅O₂S[1]
Molecular Weight 505.54 g/mol [1]
Appearance White to yellow solid[2]
Solubility DMSO: 100 mg/mL (197.8 mM)[5]

Mechanism of Action

This compound functions as a dual inhibitor of the receptor tyrosine kinase families of FGFR and VEGFR.[1] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition targets two key mechanisms of tumor progression: direct effects on tumor cell proliferation and survival mediated by FGFR signaling, and the inhibition of tumor angiogenesis, which is largely driven by VEGFR signaling.[3][6]

FGFR Signaling Pathway Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. This compound potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg ODM203 This compound ODM203->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Effects

Caption: FGFR Signaling Pathway and Inhibition by this compound.

VEGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound demonstrates potent inhibition of VEGFR1, VEGFR2, and VEGFR3.[5]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K ODM203 This compound ODM203->VEGFR Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by this compound.

In Vitro and In Vivo Efficacy

In Vitro Kinase and Cell-Based Assays

This compound has been shown to be a potent inhibitor of both FGFR and VEGFR family kinases in biochemical assays.[6] Its activity has been further confirmed in various cell-based assays, demonstrating its ability to inhibit cancer cell proliferation and angiogenesis.

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC₅₀ (nM)Reference(s)
Biochemical Kinase Assay FGFR111[5]
FGFR216[5]
FGFR36[5]
FGFR435[5]
VEGFR126[5]
VEGFR29[5]
VEGFR35[5]
Cell Proliferation Assay H1581 (FGFR1 amplified)104[7]
SNU-16 (FGFR2 amplified)132[7]
RT4 (FGFR3 mutated)192[7]
Angiogenesis Assay HUVEC Tube Formation33[5][7]
In Vivo Animal Models

In vivo studies using xenograft and syngeneic tumor models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in both FGFR-dependent and angiogenesis-driven tumor models.[3][5]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageOutcomeReference(s)
RT4 Xenograft Bladder Cancer20 and 40 mg/kgDecreased tumor volume[7]
SNU-16 Xenograft Stomach Cancer30 mg/kgReduced tumor growth and intratumor FGFR phosphorylation[7]
Orthotopic Renca Syngeneic Kidney Cancer7, 20, and 40 mg/kgReduced tumor growth and lung metastases[3][8]

Clinical Development

A Phase I/IIa, open-label, multicenter study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[4]

Table 4: Summary of Phase I/IIa Clinical Trial Results for this compound (NCT02264418)

ParameterFindingReference(s)
Optimal Dose 400 mg/day (tablet formulation) with food[4]
Common Adverse Events (≥25%) Bilirubin increase-related events (75%), diarrhea (50%)[4]
Overall Response Rate (ORR) 9.2%[4]
Median Progression-Free Survival (PFS) 16.1 weeks (FGFR aberrant tumors)[4]
12.4 weeks (non-aberrant FGFR tumors)[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While the specific, proprietary protocols for this compound are not fully public, the following sections describe the general methodologies for the key assays used in its preclinical evaluation, based on standard laboratory practices.

In Vitro Radiometric Kinase Assay

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase of interest. Inhibition of the kinase by a compound like this compound results in a decreased incorporation of the radiolabel into the substrate.[9]

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and unlabeled ATP.

  • Enzyme and Substrate: Add the recombinant human FGFR or VEGFR kinase and a specific peptide or protein substrate to the reaction mixture.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³²P]ATP is washed away.

  • Detection and Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][10]

General Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU-16, RT4) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72-96 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

HUVEC Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells (HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). It is a widely used in vitro model of angiogenesis.[1][11]

General Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic factor (e.g., VEGF).

  • Compound Treatment: Simultaneously treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube networks using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Determine the concentration of this compound that inhibits tube formation by 50% (IC₅₀).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Radiometric Kinase Assay (FGFR & VEGFR) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (H1581, SNU-16, RT4) Cell_Proliferation->IC50_Determination Angiogenesis_Assay HUVEC Tube Formation Assay Angiogenesis_Assay->IC50_Determination Xenograft Xenograft Models (e.g., RT4, SNU-16) IC50_Determination->Xenograft Lead Candidate Selection Syngeneic Syngeneic Model (Orthotopic Renca) IC50_Determination->Syngeneic Lead Candidate Selection Efficacy_Assessment Tumor Growth Inhibition Metastasis Assessment Xenograft->Efficacy_Assessment Syngeneic->Efficacy_Assessment Phase_I_IIa Phase I/IIa Trial (NCT02264418) Efficacy_Assessment->Phase_I_IIa Progression to Clinic Clinical_Outcomes Safety, Tolerability, PK, Preliminary Efficacy Phase_I_IIa->Clinical_Outcomes

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined chemical structure and mechanism of action. Preclinical data robustly support its potent anti-tumor activity through the combined effects of inhibiting tumor cell proliferation and angiogenesis. Early clinical trial results have established a manageable safety profile and demonstrated preliminary signs of efficacy in patients with advanced solid tumors. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar dual-target inhibitors.

References

Methodological & Application

Preclinical Application Notes and Protocols for ODM-208 (CYP11A1 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request specified ODM-203. However, based on the provided core requirements focusing on steroid hormone biosynthesis, this document details the preclinical data for ODM-208 , a first-in-class, selective, nonsteroidal oral inhibitor of CYP11A1. This compound is a distinct compound that selectively inhibits FGFR and VEGFR.[1][2] It is presumed the user's interest lies in the inhibition of steroidogenesis.

Introduction

ODM-208 is a potent and selective inhibitor of the enzyme CYP11A1, which catalyzes the initial and rate-limiting step in steroid hormone biosynthesis.[3][4] By targeting CYP11A1, ODM-208 effectively halts the production of all steroid hormones.[3] This mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant animal models.[3][4] These application notes provide a summary of the key preclinical findings and detailed protocols for the administration and evaluation of ODM-208.

Data Presentation

Table 1: In Vivo Efficacy of ODM-208 in a VCaP CRPC Xenograft Model
Animal ModelTreatment GroupDosageAdministration RouteTreatment DurationOutcomeReference
Male SCID mice with VCaP xenograftsControlVehicleOralNot SpecifiedTumor Growth[3][4]
Male SCID mice with VCaP xenograftsODM-208Not SpecifiedOralNot SpecifiedTumor Repression[3][4]

Further specific quantitative data on tumor volume, treatment duration, and dosage from the preclinical studies were not available in the public search results.

Table 2: Preclinical Safety Assessment of ODM-208
Animal ModelDosage RangeAdministration RouteKey FindingsReference
RatsNot SpecifiedNot SpecifiedToxicity findings were related to CYP11A1 inhibition and were reversible.[3][4]
Beagle DogsNot SpecifiedNot SpecifiedToxicity findings were related to CYP11A1 inhibition and were reversible.[3][4]

Specific dosage levels and detailed toxicity profiles were not available in the public search results.

Experimental Protocols

VCaP Xenograft Model for Efficacy Studies

This protocol outlines the establishment and use of the VCaP human prostate cancer cell line in a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor activity of ODM-208.

Materials:

  • VCaP human prostate cancer cells

  • Matrigel (BD Biosciences)

  • Male NOD/SCID or SCID mice (5-6 weeks old)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • ODM-208 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture VCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest logarithmically growing VCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[5]

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer ODM-208 orally at the desired dosage and schedule.

    • Administer the vehicle control to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

In Vitro CYP11A1 Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of ODM-208 on the CYP11A1 enzyme in a cellular context using the NCI-H295R adrenocortical carcinoma cell line.

Materials:

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and growth factors

  • ODM-208

  • Control inhibitor (e.g., abiraterone)

  • DMSO (vehicle)

  • LC-MS/MS system for steroid hormone analysis

Procedure:

  • Cell Culture: Culture NCI-H295R cells in a suitable medium until they reach the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of ODM-208 and control compounds in the cell culture medium.

    • Replace the medium in the cell culture plates with the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of steroidogenesis.

  • Sample Collection: Collect the cell culture supernatant for the analysis of steroid hormone levels.

  • Steroid Hormone Analysis:

    • Quantify the concentrations of various steroid hormones (e.g., pregnenolone, progesterone, testosterone) in the collected supernatant using a validated LC-MS/MS method.[3][4]

  • Data Analysis:

    • Determine the IC50 value for ODM-208 by plotting the percentage of inhibition of steroid hormone production against the compound concentration.

Visualizations

ODM_208_Mechanism_of_Action cluster_steroidogenesis Steroid Hormone Biosynthesis Pathway cluster_downstream Downstream Effects Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Androgens_Estrogens Androgens & Estrogens Progesterone->Androgens_Estrogens Corticosteroids Corticosteroids Progesterone->Corticosteroids Hormone_Depletion Depletion of all Steroid Hormones ODM208 ODM-208 ODM208->Pregnenolone Inhibition Tumor_Suppression Suppression of Hormone-Dependent Tumor Growth Hormone_Depletion->Tumor_Suppression

Caption: Mechanism of action of ODM-208 in inhibiting steroidogenesis.

VCaP_Xenograft_Workflow start Start cell_culture VCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment ODM-208 or Vehicle Administration (Oral) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring end_point End of Study: Tumor Excision & Analysis monitoring->end_point finish Finish end_point->finish

Caption: Experimental workflow for VCaP xenograft efficacy studies.

References

Application Notes and Protocols for ODM-203 in the Study of FGFR-Dependent Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), for investigating FGFR-dependent cancer cells.

Introduction

This compound is an orally available small molecule inhibitor that demonstrates equipotent inhibition of both FGFR and VEGFR families. Alterations in the FGFR signaling pathway, such as gene amplification, mutations, and translocations, are critical drivers in various cancers. Similarly, VEGFR signaling is a key mediator of tumor angiogenesis. This compound's dual inhibitory action allows for the simultaneous targeting of both tumor cell proliferation driven by aberrant FGFR signaling and the tumor's blood supply sustained by VEGFR-mediated angiogenesis. In biochemical assays, this compound has been shown to inhibit FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, in the low nanomolar range.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nmol/L)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationProliferation IC50 (nmol/L)p-FRS2 (Tyr196) Inhibition IC50 (nmol/L)
H1581Lung CancerFGFR1 Amplification50-15093
SNU16Gastric CancerFGFR2 Amplification50-15059
RT4Bladder CancerFGFR3 Mutation50-150Not Reported
Table 3: Anti-Angiogenic Activity of this compound
AssayCell TypeIC50 (nmol/L)
VEGF-Induced Tube FormationHUVEC33

Signaling Pathways and Experimental Workflow

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ODM203 This compound ODM203->FGFR Inhibits Autophosphorylation experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IC50 Determination) cell_culture Culture FGFR-dependent Cancer Cell Lines proliferation_assay Cell Proliferation Assay (MTS/CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot for p-FRS2 cell_culture->western_blot tube_formation HUVEC Tube Formation Assay cell_culture->tube_formation xenograft Establish Subcutaneous Xenograft Model proliferation_assay->xenograft western_blot->xenograft tube_formation->xenograft treatment Oral Administration of This compound xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (e.g., p-FGFR in tumors) tumor_measurement->pharmacodynamics

Application Notes and Protocols: ODM-203 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines the rationale, potential strategies, and detailed experimental protocols for investigating this compound in combination with other cancer therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.

While clinical data on this compound in combination regimens is currently limited, its ability to modulate the tumor microenvironment provides a strong basis for synergistic interactions with other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to inform potential combination strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound as a monotherapy. Data for combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR inhibitors and are intended to provide a rationale for future investigation with this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay TypeReference
FGFR111Recombinant Kinase Assay[1]
FGFR216Recombinant Kinase Assay[1]
FGFR36Recombinant Kinase Assay[1]
FGFR435Recombinant Kinase Assay[1]
VEGFR126Recombinant Kinase Assay[1]
VEGFR29Recombinant Kinase Assay[1]
VEGFR35Recombinant Kinase Assay[1]
H1581 (FGFR1-amp)104Cell Proliferation Assay[4]
SNU16 (FGFR2-amp)Not SpecifiedCell Proliferation Assay[4]
RT4 (FGFR3-mut)192Cell Proliferation Assay[4]
HUVEC Tube Formation33Cellular Angiogenesis Assay[3][4]

Table 2: In Vivo Anti-Tumor Efficacy of this compound Monotherapy

Xenograft ModelDosingTumor Growth Inhibition (TGI)Reference
RT4 (FGFR3-dependent)20 mg/kg/day37%[4]
RT4 (FGFR3-dependent)40 mg/kg/day92%[4]
Renca (Angiogenic)40 mg/kg/day75%[6]

Table 3: Potential Combination Strategies and Supporting Rationale

Combination AgentRationaleSupporting Evidence (with similar drugs)
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) This compound has been shown to decrease the expression of PD-1 and PD-L1 on CD8+ T cells and NK cells in preclinical models, suggesting it can remodel the tumor microenvironment to be more responsive to immunotherapy.[3]The combination of the FGFR inhibitor erdafitinib with an anti-PD-1 antibody showed synergistic anti-tumor effects and improved overall survival in a lung cancer mouse model.[7] A clinical trial of lucitanib (FGFR/VEGFR inhibitor) with nivolumab (anti-PD-1) is ongoing.[8]
Chemotherapy (e.g., Paclitaxel) Dual inhibition of FGFR and VEGFR can disrupt tumor vasculature, potentially increasing the delivery and efficacy of cytotoxic agents.Dovitinib in combination with nab-paclitaxel demonstrated an additive effect on tumor growth inhibition and resulted in tumor regression in preclinical gastric cancer models.
Other Targeted Therapies (e.g., MEK inhibitors, AKT inhibitors) Co-targeting of parallel or downstream signaling pathways may overcome resistance to single-agent FGFR inhibition.Combination of an FGFR inhibitor with a MEK inhibitor enhanced tumor cell death in KRAS-mutant lung and pancreatic cancer models. Combination of an AKT inhibitor with an FGFR inhibitor showed marked additive effects in prostate cancer models.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of these receptors, blocking their kinase activity.

ODM203_Mechanism cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 RAS_RAF_MEK RAS/RAF/MEK FRS2->RAS_RAF_MEK ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT->Angiogenesis ODM203 This compound ODM203->FGFR ODM203->VEGFR

Caption: Dual inhibitory action of this compound on FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Combination Studies

A general workflow for assessing the synergistic potential of this compound with another therapeutic agent in vitro.

in_vitro_workflow start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability western Western Blot Analysis (p-FRS2, p-ERK, p-VEGFR2, etc.) start->western apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis synergy Synergy Analysis (e.g., Combination Index) viability->synergy

Caption: Workflow for in vitro evaluation of this compound combination therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound in combination with another agent on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • Combination agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the combination agent in complete growth medium.

  • Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include untreated control wells.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Determine IC₅₀ values and assess synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic activity of this compound in combination with other agents.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel Basement Membrane Matrix

  • 96-well plates

  • This compound

  • Combination agent

  • Calcein AM (optional, for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10⁵ cells/mL.

  • Prepare solutions of this compound and the combination agent in basal medium.

  • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

  • Add the test compounds (single agents or combination) to the respective wells.

  • Incubate at 37°C for 4-18 hours.

  • Examine the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is to confirm the on-target activity of this compound in combination with other agents by assessing the phosphorylation status of key downstream signaling molecules.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total ERK, anti-total VEGFR2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound, the combination agent, or their combination for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control.

In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound formulation for oral gavage

  • Combination agent formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Administer treatments according to the determined dosing schedule. For example, this compound can be administered orally once daily.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune cell infiltration analysis if using a syngeneic model).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise as a component of combination cancer therapy. The preclinical evidence for its immunomodulatory effects provides a strong rationale for its investigation with immune checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition is warranted. The protocols provided herein offer a framework for the systematic evaluation of these potential combination strategies, which may ultimately lead to more effective and durable treatment options for patients with cancer.

References

Western Blot Analysis of ODM-203 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available, and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their aberrant signaling is implicated in the pathogenesis of various cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by assessing its impact on the phosphorylation status and expression levels of key proteins within the FGFR and VEGFR signaling cascades. This document provides detailed application notes and protocols for performing western blot analysis on cells treated with this compound.

Data Presentation: Summary of this compound Effects

The following tables summarize the inhibitory effects of this compound on protein phosphorylation and cellular processes as determined by various assays, including western blotting.

Table 1: Inhibitory Activity of this compound on FGFR and VEGFR Kinases

TargetAssay TypeIC50 (nM)Reference
FGFR1Biochemical11[1]
FGFR2Biochemical16[1]
FGFR3Biochemical6[1]
FGFR4Biochemical35[1]
VEGFR1Biochemical26[1]
VEGFR2Biochemical9[1]
VEGFR3Biochemical5[1]

Table 2: Cellular Activity of this compound

Cell Line/ProcessAssay TypeEffectIC50 (nM)Reference
FGFR-dependent cell linesCell ProliferationInhibition50-150[1]
HUVECEndothelial Tube FormationInhibition33[1]
SNU16 (FGFR2-dependent)Western BlotDecreased p-FGFR-[3]
HUVECWestern BlotDecreased p-VEGFR2-[3]
SNU16 XenograftWestern BlotDecreased p-FGFR & p-FRS2-[3]

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cancer cell lines with known FGFR or VEGFR expression (e.g., SNU-16, RT-4, HUVEC)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

  • This compound (stock solution prepared in DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in culture plates or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. A typical concentration range to test would be from 10 nM to 1 µM.

  • Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours) to observe effects on protein phosphorylation.

Cell Lysis and Protein Extraction

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Protocol:

  • Place the cell culture dish on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to the dish.

  • Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Materials:

  • Bicinchoninic acid (BCA) protein assay kit

  • Microplate reader

Protocol:

  • Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.

  • Based on the protein concentration, calculate the volume of each lysate required to have equal amounts of protein for all samples.

SDS-PAGE and Western Blotting

Materials:

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels

  • Electrophoresis apparatus and power supply

  • PVDF or nitrocellulose membranes

  • Transfer buffer (e.g., Towbin buffer)

  • Wet or semi-dry transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For quantitative analysis, ensure the signal is within the linear range of detection and normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or total protein stain).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

ODM203_Signaling_Pathway cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR Signaling cluster_ODM203 FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival, Angiogenesis) ERK->Nucleus Translocates to Downstream_Signaling Downstream Signaling PLCg->Downstream_Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates PLCg2 PLCγ VEGFR->PLCg2 Phosphorylates Akt Akt PI3K->Akt Activates Akt->Nucleus Translocates to PLCg2->Downstream_Signaling ODM203 This compound ODM203->FGFR ODM203->VEGFR

Caption: this compound inhibits both FGFR and VEGFR signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection quant_analysis 10. Image Acquisition & Quantitative Analysis detection->quant_analysis

Caption: Standard workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ODM-203 (Darolutamide) Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the handling of ODM-203 (darolutamide) in in vitro settings, with a focus on overcoming its inherent low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (darolutamide) and why is its solubility a concern?

A1: this compound, also known as darolutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist. Like many small molecule inhibitors, it possesses low aqueous solubility, which can lead to experimental artifacts, poor reproducibility, and inaccurate pharmacological data in in vitro assays. If not properly dissolved, the compound can precipitate in cell culture media, leading to an unknown and uncontrolled final concentration.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent that can effectively dissolve this compound. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to the final cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in cell culture should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. The tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess its impact on your specific experimental system.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to mitigate this problem. Key strategies include using a pre-warmed medium, vortexing during dilution, and considering the use of a lower final concentration or serum-containing medium to improve solubility.

Q5: Can serum in the cell culture medium help with this compound solubility?

A5: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility in an aqueous environment. If your experimental design allows, using serum-containing medium can be beneficial. However, be aware that protein binding can reduce the free concentration of the compound, potentially affecting its potency (IC50). This should be taken into consideration when interpreting results.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your in vitro experiments.

Problem: Compound precipitates out of solution upon dilution into aqueous cell culture media.

Workflow for Preparing this compound Working Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution Preparation a Weigh this compound powder b Dissolve in 100% DMSO to create a high concentration stock (e.g., 20 mM) a->b Use pure, anhydrous DMSO c Dilute stock solution in 100% DMSO to create intermediate stocks b->c For creating a dilution series e Add a small volume of this compound intermediate stock to the pre-warmed medium while vortexing c->e d Pre-warm cell culture medium (with or without serum) to 37°C d->e f Visually inspect for any signs of precipitation (cloudiness) e->f g Proceed with cell treatment f->g Clear Solution h Troubleshoot: Lower final concentration, or use a co-solvent/formulation agent f->h Precipitation Observed

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Steps:

  • Optimize Stock Concentration: Ensure your DMSO stock is at a sufficiently high concentration to minimize the volume added to the medium.

  • Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can increase the solubility of the compound.

  • Vortex During Dilution: Add the this compound stock drop-wise to the pre-warmed medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 20 mM stock to 2 mM in DMSO, then dilute this into your medium.

  • Consider Serum: If your experiment can be performed in the presence of serum, this can significantly aid in solubility.

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO, as water content can reduce the solubility of hydrophobic compounds in the stock solution.

Quantitative Data Summary

The solubility of this compound in various solvents is a critical factor in its experimental use.

SolventSolubilityNotes
DMSO ≥ 43 mg/mLRecommended for primary stock solutions.
Ethanol Sparingly solubleNot ideal for high-concentration stocks.
Water Practically insolubleHighlights the need for a proper formulation strategy.

Data compiled from publicly available information.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

1. Materials:

  • This compound (darolutamide) powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (e.g., RPMI-1640), with or without Fetal Bovine Serum (FBS)

  • Sterile, pyrogen-free pipette tips

2. Procedure:

  • Stock Solution Preparation (e.g., 20 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 20 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Pre-warm the cell culture medium to 37°C.

    • Create intermediate dilutions of your 20 mM stock in 100% DMSO if a concentration range is being tested.

    • For the final working solution, add the this compound stock (or intermediate dilution) to the pre-warmed medium. The volume of stock added should not result in a final DMSO concentration exceeding 0.5% (ideally ≤0.1%).

    • Immediately vortex the diluted solution for 10-15 seconds to ensure rapid and uniform dispersion.

    • Visually inspect the solution for any signs of precipitation against a light and dark background. If the solution appears cloudy or contains visible particles, do not use it and refer to the troubleshooting guide.

  • Cell Treatment:

    • Add the freshly prepared this compound working solution to your cell cultures.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Signaling Pathway

This compound is a potent antagonist of the androgen receptor (AR). The diagram below illustrates the canonical AR signaling pathway and the point of inhibition by this compound.

Androgen Receptor Signaling Pathway and this compound Inhibition

G cluster_0 Extracellular & Cytoplasm cluster_1 Nucleus androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds ar_dimer AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation hsp HSP90 hsp->ar Chaperones are Androgen Response Element (ARE) on DNA transcription Gene Transcription (e.g., PSA) are->transcription Initiates ar_dimer->are Binds to odm203 This compound (Darolutamide) odm203->inhibition inhibition->ar Antagonizes/ Inhibits

Caption: this compound inhibits androgen binding to the AR.

Technical Support Center: Improving the In Vivo Bioavailability of ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ODM-203. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with this compound, focusing on strategies to enhance its oral bioavailability.

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and solutions?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many kinase inhibitors. Several factors could be contributing to this issue:

  • Poor Aqueous Solubility: this compound, like many kinase inhibitors, may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

  • Formulation Issues: The physical properties of the formulation, such as particle size and excipients, can significantly impact dissolution and absorption.

Troubleshooting Steps:

  • Formulation Optimization:

    • Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) can increase the surface area for dissolution.[2] Techniques like micronization or nanomilling can be employed.

    • Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can improve its aqueous solubility and dissolution rate.[3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs like this compound.[1]

  • Co-administration with Bioavailability Enhancers:

    • Consider co-administration with inhibitors of CYP3A4 (a key metabolizing enzyme) or P-gp, if ethically and scientifically justified for your study. This is a strategy known as "pharmacokinetic boosting".[4]

  • Dosing with Food:

    • In clinical trials, this compound has been administered with a light meal, which can sometimes improve the bioavailability of poorly soluble drugs.[5][6] Consider a similar approach in your preclinical models.

Q2: How can we prepare a suitable vehicle for the oral administration of this compound in preclinical models like mice or rats?

A2: Selecting an appropriate vehicle is critical for achieving consistent results. For poorly soluble compounds like this compound, simple aqueous vehicles are often inadequate.

Recommended Vehicle Options:

  • Suspensions: A common approach is to create a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Solutions with Co-solvents: If this compound has sufficient solubility in a mixture of solvents, a solution can be prepared. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. However, the concentration of organic solvents should be carefully controlled to avoid toxicity in animals.

  • Lipid-Based Vehicles: For lipid-based formulations like SEDDS, the vehicle itself is the formulation, typically containing oils, surfactants, and co-solvents.

Troubleshooting Vehicle Preparation:

  • Precipitation of the Drug: If the drug precipitates out of the vehicle, try increasing the concentration of the suspending or solubilizing agents, or consider a different vehicle system. Gentle heating and sonication can aid in initial dissolution, but ensure the compound is stable under these conditions.

  • High Viscosity: A highly viscous vehicle can be difficult to administer via oral gavage. Adjust the concentration of viscosity-modifying agents as needed.

Q3: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of different this compound formulations?

A3: To compare the in vivo performance of different formulations, you should determine the following pharmacokinetic (PK) parameters after oral and intravenous (IV) administration:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the IV dose. This is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Quantitative Data Summary

The following tables provide illustrative pharmacokinetic data for this compound based on findings for similar FGFR/VEGFR inhibitors and qualitative descriptions from clinical trials. These are intended to serve as a reference for what researchers might expect and as a basis for comparison when testing new formulations.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rat) Following a Single Oral Dose.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 10150 ± 356.0 ± 1.51200 ± 25015%
Micronized Suspension 10350 ± 604.0 ± 1.02800 ± 40035%
Lipid-Based Formulation (SEDDS) 10600 ± 902.0 ± 0.54800 ± 65060%
Intravenous (IV) Solution 21200 ± 1500.18000 ± 900100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the oral bioavailability of this compound in a rodent model.

Protocol: In Vivo Oral Bioavailability Study of this compound in Rats

1. Objective: To determine and compare the pharmacokinetic profiles and absolute bioavailability of different oral formulations of this compound in Sprague-Dawley rats.

2. Materials:

  • This compound active pharmaceutical ingredient (API)

  • Formulation excipients (e.g., carboxymethylcellulose, Tween 80, PEG 400, Labrasol®)

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters

  • Dosing syringes and oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

3. Experimental Procedure:

a. Animal Acclimatization and Preparation:

  • House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the study.

  • Provide ad libitum access to standard chow and water.

  • Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

b. Formulation Preparation:

  • Aqueous Suspension (1 mg/mL): Weigh the required amount of this compound. Add a small amount of 0.5% Tween 80 in water to form a paste. Gradually add 0.5% carboxymethylcellulose in water to the desired final volume while sonicating or homogenizing to ensure a uniform suspension.

  • Lipid-Based Formulation (e.g., SEDDS) (1 mg/mL): Prepare the SEDDS vehicle by mixing the required proportions of oil, surfactant, and co-solvent. Add the weighed this compound to the vehicle and vortex and/or sonicate until a clear solution is formed.

  • Intravenous Formulation (0.2 mg/mL): Prepare a solution of this compound in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline). Ensure the solution is sterile-filtered before administration.

c. Dosing:

  • Divide the rats into groups (e.g., n=4-6 per group) for each formulation and the IV control.

  • Oral Administration: Administer the prepared oral formulations via oral gavage at a dose volume of 10 mL/kg.

  • Intravenous Administration: Administer the IV formulation as a slow bolus injection via the jugular vein catheter at a dose volume of 5 mL/kg.

d. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:

    • Oral Groups: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Immediately transfer blood samples into K2-EDTA coated tubes and place on ice.

e. Plasma Preparation and Storage:

  • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

f. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

g. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each animal.

  • Calculate the absolute bioavailability (F%) for each oral formulation.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflow for improving its bioavailability.

ODM_203_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Cell Surface Receptors cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses ODM203 This compound FGFR FGFR ODM203->FGFR Inhibits VEGFR VEGFR ODM203->VEGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on FGFR and VEGFR.

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Bioanalysis cluster_3 Data Analysis Formulation Prepare this compound Formulations (e.g., Suspension, SEDDS) Dosing Oral & IV Dosing in Rodent Model Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Figure 2: Experimental workflow for determining the in vivo bioavailability of this compound.

Troubleshooting_Logic Start Low/Variable Bioavailability Observed Solubility Is Dissolution Rate-Limiting? Start->Solubility Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->ParticleSize Yes ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Yes Lipid Lipid-Based Formulation (SEDDS) Solubility->Lipid Yes Efflux Is P-gp Efflux a Concern? Metabolism->Efflux No CYP_Inhibitor Co-administer with CYP3A4 Inhibitor Metabolism->CYP_Inhibitor Yes PGP_Inhibitor Co-administer with P-gp Inhibitor Efflux->PGP_Inhibitor Yes

Figure 3: Decision tree for troubleshooting low bioavailability of this compound.

References

Addressing off-target effects of ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of ODM-203 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). It is designed to block the signaling pathways mediated by these receptor tyrosine kinases, which are crucial for tumor growth, angiogenesis, and cell survival.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for FGFR and VEGFR, it has been shown to have some off-target activity against other kinases at higher concentrations. The most significant off-target effects are observed on kinases such as c-Kit, PDGFR, and RET. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A common strategy involves using a combination of approaches:

  • Dose-response studies: On-target effects should occur at lower concentrations of this compound, consistent with its known IC50 values for FGFR and VEGFR. Off-target effects typically manifest at higher concentrations.

  • Rescue experiments: If the observed phenotype is due to on-target FGFR/VEGFR inhibition, it should be reversible by adding the respective ligands (e.g., FGF, VEGF) to the cell culture medium.

  • Use of structurally unrelated inhibitors: Employing another potent and selective FGFR/VEGFR inhibitor with a different chemical scaffold can help confirm if the observed effect is specific to the inhibition of these receptors.

  • Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of FGFRs or VEGFRs should phenocopy the effects of this compound if they are on-target.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low this compound Concentrations

Possible Cause: This could be due to off-target effects on kinases essential for cell survival in your specific cell line, or it could indicate that your cells are highly dependent on FGFR or VEGFR signaling.

Troubleshooting Steps:

  • Confirm the IC50 in your cell line: Perform a dose-response curve to determine the precise concentration of this compound that inhibits cell viability by 50% in your specific cell model.

  • Assess apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.

  • Analyze downstream signaling: Perform a Western blot analysis to check the phosphorylation status of key downstream effectors of FGFR and VEGFR, such as PLCγ, FRS2, AKT, and ERK, to confirm on-target activity at the concentrations causing toxicity.

  • Evaluate off-target kinase activity: If possible, perform a kinase panel screen with the concentrations of this compound that are causing toxicity to identify potential off-target kinases being inhibited.

Issue 2: Inconsistent Results or Lack of Expected Phenotype

Possible Cause: This could be due to issues with the compound's stability, experimental variability, or cell line-specific factors.

Troubleshooting Steps:

  • Verify compound integrity: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Optimize experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence the outcome. Systematically optimize these parameters.

  • Confirm target expression: Verify that your cell line expresses the target receptors (FGFRs and VEGFRs) at sufficient levels using techniques like Western blot, flow cytometry, or qPCR.

  • Check for receptor mutations: Certain mutations in FGFR or VEGFR can confer resistance to inhibitors. Sequence the relevant receptor genes in your cell line to rule out this possibility.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
FGFR12.3
FGFR21.5
FGFR30.9
FGFR44.8
VEGFR13.7
VEGFR21.8
VEGFR31.2
c-Kit24
PDGFRα31
PDGFRβ42
RET58

Data compiled from publicly available literature.

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR and VEGFR Downstream Signaling
  • Cell Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Treat the cells with the desired concentrations of this compound for the indicated time. Stimulate with the appropriate ligand (e.g., FGF2 or VEGF-A) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of FGFR, VEGFR, PLCγ, FRS2, AKT, and ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 VEGFR VEGFR VEGFR->PLCg ODM203 This compound ODM203->FGFR ODM203->VEGFR AKT AKT PLCg->AKT ERK ERK FRS2->ERK

Caption: this compound inhibits FGFR and VEGFR signaling pathways.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Unexpected Cell Toxicity Cause1 Off-target kinase inhibition Problem->Cause1 Cause2 High cell dependency on FGFR/VEGFR Problem->Cause2 Solution1 Confirm IC50 Cause1->Solution1 Solution4 Kinase panel screen Cause1->Solution4 Solution2 Assess apoptosis Cause2->Solution2 Solution3 Analyze downstream signaling Cause2->Solution3

Caption: Troubleshooting workflow for unexpected cell toxicity.

Technical Support Center: ODM-201 (Darolutamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ODM-201 (Darolutamide), along with troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ODM-201 (Darolutamide)?

For optimal stability, ODM-201 should be stored under the following conditions:

  • Solid Form: Store the powder at -20°C for long-term storage.[1][2]

  • In Solution: For solutions, store at -80°C.[1]

  • Tablets: Commercial tablets should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[3][4] Keep in a dry location away from light and in the original packaging.[5][6]

Q2: What is the shelf-life and stability of ODM-201?

ODM-201 is stable under the recommended storage conditions.[1] Stability studies have supported an expiration date of 36 months for the tablet formulation when stored appropriately.[7] Forced degradation studies have also demonstrated its stability.[8]

Q3: How should ODM-201 be handled in a laboratory setting?

It is important to handle ODM-201 with care.[5] Avoid inhalation, and contact with eyes and skin.[1] When handling the compound, especially if not in tablet form, personal protective equipment such as gloves, safety goggles, and a lab coat should be worn.[1][9] Ensure adequate ventilation in the workspace.[1]

Q4: Can ODM-201 be stored in solution? What are the recommended solvents?

Yes, ODM-201 can be stored in solution at -80°C for maximum stability.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[10][11] For in vivo experiments, it is often prepared fresh on the day of use in a vehicle that may include DMSO, PEG300, Tween-80, and saline.[10]

Q5: Are there any known incompatibilities for ODM-201?

ODM-201 is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of ODM-201 in my assay.

  • Possible Cause 1: Improper Storage or Handling.

    • Solution: Ensure that the compound has been stored at the correct temperature and protected from light and moisture. Review handling procedures to confirm that appropriate personal protective equipment was used and that there was no cross-contamination.

  • Possible Cause 2: Compound Degradation in Solution.

    • Solution: Prepare fresh solutions for each experiment, especially for aqueous buffers. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.[8]

  • Possible Cause 3: Incorrect Concentration.

    • Solution: Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.

Issue: Poor solubility of ODM-201 in my experimental buffer.

  • Possible Cause 1: Inappropriate Solvent.

    • Solution: ODM-201 has poor aqueous solubility.[7] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).

  • Possible Cause 2: Precipitation upon Dilution.

    • Solution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing or mixing to facilitate dissolution and prevent precipitation. If solubility issues persist, consider using a surfactant like Tween-80 in your vehicle for in vivo studies.[10]

Data Presentation

Table 1: Recommended Storage Conditions for ODM-201

FormStorage TemperatureAdditional Notes
Powder (for research) -20°CLong-term storage.
In Solvent (for research) -80°CAvoid repeated freeze-thaw cycles.
Tablets (Nubeqa®) 20°C to 25°C (68°F to 77°F)Excursions permitted to 15-30°C (59-86°F). Store in a dry place away from light.[3][4]

Table 2: Solubility of ODM-201

SolventConcentrationNotes
DMSO 80 mg/mL (200.57 mM)Use fresh DMSO as moisture can reduce solubility.[11]
Aqueous Solutions Poor solubilityUse of a co-solvent like DMSO is recommended for preparing aqueous dilutions.[7]

Experimental Protocols

Protocol 1: Preparation of ODM-201 Stock Solution for In Vitro Assays

  • Objective: To prepare a high-concentration stock solution of ODM-201 in DMSO.

  • Materials:

    • ODM-201 powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of ODM-201 powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Guidelines for Using ODM-201 in Cell-Based Assays

  • Objective: To treat cells with ODM-201 for functional assays.

  • Materials:

    • ODM-201 stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium appropriate for the cell line

    • Cells of interest (e.g., VCaP prostate cancer cells)

  • Procedure:

    • Culture cells to the desired confluency.

    • Prepare a series of dilutions of the ODM-201 stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ODM-201 or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24-96 hours) under standard cell culture conditions.

    • Proceed with the downstream analysis (e.g., cell viability assay, gene expression analysis).

Mandatory Visualizations

Signaling Pathway

ODM201_Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen AR-Androgen Complex AR->AR_Androgen ODM201 ODM-201 (Darolutamide) ODM201->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Mechanism of action of ODM-201 (Darolutamide) as an androgen receptor inhibitor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare ODM-201 Stock Solution (in DMSO) dilute Dilute Stock to Final Concentrations in Medium prep_stock->dilute culture_cells Culture Prostate Cancer Cells (e.g., VCaP) treat Treat Cells with ODM-201 or Vehicle Control culture_cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate assay Perform Downstream Assay (e.g., Viability, qPCR) incubate->assay analyze Analyze and Interpret Results assay->analyze

Caption: General experimental workflow for in vitro studies using ODM-201.

References

ODM-203 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ODM-203. The information is designed to help optimize treatment duration for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound treatment duration in preclinical in vivo models?

A1: Based on published preclinical studies, a continuous daily oral dosing schedule for 12 to 21 days has been shown to be effective in demonstrating anti-tumor activity in xenograft models.[1] For instance, in an RT4 xenograft model, treatment was administered for 21 consecutive days, while in an SNU16 xenograft model, a 12-day treatment period was sufficient to show significant tumor growth inhibition.[1] In an orthotopic Renca syngeneic model, treatment was carried out for 21 consecutive days.

Q2: How was the treatment duration for the Phase I/IIa clinical trial (NCT02264418) determined?

A2: The clinical trial utilized a dose-escalation design where patients received this compound daily in 4-week (28-day) cycles.[2][3] Treatment was continued until disease progression or the occurrence of dose-limiting toxicities.[2] This design allows for the determination of a maximum tolerated dose and assesses efficacy over a prolonged period. The median time on treatment for all patients in the study was 10.1 weeks, and for patients receiving the optimal 400 mg daily dose, the median treatment duration was 14.5 weeks.[2][3][4]

Q3: Are there any data on intermittent versus continuous dosing for this compound?

A3: Currently, published data from both preclinical and clinical studies on this compound have focused on continuous daily dosing schedules.[1][2][3] There is no available information directly comparing the efficacy of intermittent versus continuous dosing of this compound.

Q4: What is the mechanism of action of this compound and how might this influence treatment duration?

A4: this compound is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[5][6][7] By inhibiting these pathways, this compound can suppress tumor cell proliferation and angiogenesis.[5][6] The dual-targeting mechanism suggests that sustained inhibition may be necessary to control both tumor growth and the formation of new blood vessels that supply the tumor.

Troubleshooting Guide

Problem: I am not observing significant tumor growth inhibition in my xenograft model within a 14-day treatment window.

Possible Solutions:

  • Verify Model Dependency: Confirm that your tumor model is dependent on FGFR and/or VEGFR signaling. This compound is most effective in cell lines with known FGFR or VEGFR alterations.[6]

  • Dose Optimization: Ensure that the administered dose of this compound is within the effective range reported in preclinical studies (e.g., 20-40 mg/kg/day).[8]

  • Extend Treatment Duration: Consider extending the treatment duration. Preclinical studies have reported effective treatment periods of up to 21 days.[1][8] Continuous daily administration is key.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis to ensure that adequate drug exposure is being achieved and maintained in your model system.

Problem: I am observing toxicity in my animal model before the planned treatment course is complete.

Possible Solutions:

  • Dose Reduction: Consider reducing the daily dose of this compound. While generally well-tolerated in preclinical models, individual models may exhibit different sensitivities.

  • Monitor for On-Target Toxicities: Be aware of potential on-target toxicities associated with FGFR and VEGFR inhibition, such as hyperphosphatemia.

  • Consult Published Safety Data: Refer to the safety and tolerability data from the Phase I/IIa clinical trial for information on observed adverse events in humans, which may provide insights into potential translational toxicities.[2][3][4]

Data Presentation

Table 1: Summary of this compound In Vitro Potency

TargetIC50 (nM)
FGFR111
FGFR216
FGFR36
FGFR435
VEGFR126
VEGFR29
VEGFR35
Data from recombinant kinase assays.

Table 2: Summary of this compound Cellular Activity

Cell Line (Receptor)AssayIC50 (nM)
H1581 (FGFR1)Proliferation104
SNU16 (FGFR2)Proliferation129
RT4 (FGFR3)Proliferation192
HUVECVEGF-driven tube formation33
Source:[1]

Table 3: Overview of this compound Preclinical In Vivo Studies

ModelTreatment DurationDosing ScheduleOutcome
RT4 Xenograft21 daysDaily OralSignificant tumor growth inhibition
SNU16 Xenograft12 daysDaily OralSignificant tumor growth inhibition
Renca Orthotopic Syngeneic21 daysDaily OralInhibition of primary tumor growth and lung nodules
Source:[1][8][9]

Table 4: this compound Phase I/IIa Clinical Trial (NCT02264418) Treatment Duration

Patient CohortMedian Treatment Duration
All Patients10.1 weeks
Patients on 400 mg/day14.5 weeks
Source:[2][3][4]

Experimental Protocols

Subcutaneous Xenograft Model Protocol (Adapted from published studies[1])

  • Cell Implantation: Subcutaneously inject 1 x 106 cancer cells (e.g., RT4 or SNU16) suspended in a 1:1 mixture of appropriate cell culture medium and Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.

  • Treatment Initiation: Begin oral treatment with this compound when the average tumor volume reaches approximately 100 mm³.

  • Dosing: Administer this compound daily by oral gavage at the desired dose for the planned duration (e.g., 12 or 21 days).

  • Endpoint: At the end of the treatment period (typically 4 hours after the last dose), sacrifice the animals and collect plasma and tumor samples for further analysis.

Visualizations

ODM203_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR FGFR FRS2 FRS2 FGFR->FRS2 RAS_MAPK RAS/MAPK FGFR->RAS_MAPK VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/AKT VEGFR->PI3K ODM203 This compound ODM203->FGFR ODM203->VEGFR FRS2->RAS_MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation Survival PI3K->Proliferation RAS_MAPK->Proliferation

Caption: Simplified signaling pathway of this compound, a dual inhibitor of FGFR and VEGFR.

Experimental_Workflow Start Start: Tumor Cell Implantation Monitor Monitor Tumor Growth Start->Monitor Treat Initiate Daily This compound Treatment Monitor->Treat Tumor Volume Reaches ~100 mm³ Endpoint Endpoint: Sample Collection Treat->Endpoint 12-21 Days

Caption: General experimental workflow for preclinical in vivo efficacy studies of this compound.

Logical_Relationship Treatment_Duration Treatment Duration Tumor_Growth_Inhibition Tumor Growth Inhibition Treatment_Duration->Tumor_Growth_Inhibition Increases Toxicity Potential for Toxicity Treatment_Duration->Toxicity May Increase Optimal_Effect Optimal Therapeutic Effect Tumor_Growth_Inhibition->Optimal_Effect Toxicity->Optimal_Effect

Caption: Relationship between this compound treatment duration, efficacy, and toxicity.

References

Navigating the Translational Hurdles of ODM-203: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals advancing novel cancer therapeutics, the journey from promising preclinical findings to clinical application is fraught with challenges. ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), has shown significant antitumor activity in preclinical models. However, its translation from bench to bedside presents a unique set of obstacles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental and clinical development of this compound and similar dual-target inhibitors.

I. Preclinical Research and Development: Troubleshooting In Vitro & In Vivo Experiments

This section addresses common problems encountered during laboratory-based evaluation of this compound.

Frequently Asked Questions (FAQs) - Preclinical

Q1: We are observing inconsistent IC50 values for this compound in our cell proliferation assays. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Firstly, ensure the stability of this compound in your culture medium over the course of the experiment, as degradation can lead to variable potency. Secondly, cell density at the time of treatment can significantly impact results; it is crucial to use a consistent and optimized seeding density for each cell line.[1][2] Finally, confirm the identity and purity of your this compound compound, as impurities can affect its biological activity.

Q2: Our in vivo xenograft studies with this compound are showing high variability in tumor growth inhibition. How can we improve the consistency of our results?

A2: High variability in xenograft models is a common challenge. To mitigate this, ensure uniformity in tumor cell implantation and randomize animals into treatment groups only after tumors have reached a consistent, predetermined size.[3] The formulation and administration route of this compound are also critical; ensure the compound is properly solubilized and administered consistently. Monitoring for and managing any observed toxicities in the animals is also important, as these can indirectly affect tumor growth.

Q3: We are planning to investigate the mechanism of action of this compound. Which downstream signaling pathways should we prioritize for analysis?

A3: Given that this compound targets both FGFR and VEGFR, key downstream signaling pathways to investigate include the MAPK/ERK and PI3K/AKT pathways, which are activated by both receptor families. Specifically for FGFR signaling, assessing the phosphorylation status of FRS2 is a reliable indicator of target engagement.[4][5][6] For VEGFR, analyzing the phosphorylation of VEGFR2 and downstream effectors like PLCγ can confirm target inhibition.

Experimental Protocols: Key Methodologies

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Plating: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in culture medium to achieve the final desired concentrations.

  • Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assessment: Use a suitable method to determine cell viability, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phosphorylated FRS2 (pFRS2)

  • Cell Treatment: Culture FGFR-dependent cells to 70-80% confluency and then serum-starve overnight. Treat the cells with different concentrations of this compound for a predetermined time, followed by stimulation with the appropriate FGF ligand.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated FRS2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the pFRS2 signal to total FRS2 or a loading control like GAPDH.

II. Clinical Translation Challenges and Management

This section focuses on the hurdles encountered when moving this compound from the laboratory to clinical trials.

Frequently Asked Questions (FAQs) - Clinical

Q1: What are the primary on-target toxicities observed with dual FGFR/VEGFR inhibitors like this compound, and how can they be managed?

A1: The most common on-target toxicities are hyperphosphatemia (from FGFR1 inhibition) and adverse events related to VEGFR inhibition such as hypertension and proteinuria.[7][8][9][10][11] Hyperphosphatemia can be managed with a low-phosphate diet, phosphate binders, and dose interruption or reduction if necessary.[7][9][10] Blood pressure should be regularly monitored, and hypertension managed with standard antihypertensive medications.

Q2: A significant adverse event noted with this compound is hyperbilirubinemia. What is the mechanism, and how should it be addressed?

A2: The hyperbilirubinemia observed with this compound is due to the inhibition of the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation and its subsequent elimination.[12][13] This is a known class effect for some tyrosine kinase inhibitors. Management involves regular monitoring of liver function tests. In cases of significant hyperbilirubinemia, dose reduction or interruption of this compound may be necessary.[13] It is also important to screen patients for UGT1A1 polymorphisms, such as in Gilbert's syndrome, as they may be at a higher risk for this adverse event.[4][14]

Q3: What are the key challenges in patient selection for clinical trials of dual FGFR/VEGFR inhibitors?

A3: A major challenge is the identification of a reliable predictive biomarker. While FGFR alterations (amplifications, fusions, mutations) are used for patient selection for FGFR-specific inhibitors, the dual-targeting nature of this compound complicates this.[9][15][16] It is important to assess both the FGFR alteration status of the tumor and the degree of tumor angiogenesis (e.g., via VEGF expression or microvessel density).[15][17] The heterogeneity of tumors and the potential for crosstalk between the FGFR and VEGFR pathways add further complexity.[15][18]

Q4: What is the current development status of this compound?

A4: Based on available information, Orion Pharma completed a Phase II clinical trial with this compound. Subsequently, an agreement was signed for Aurigene to advance the development of the compound.[3] However, this compound is not currently listed in Orion Pharma's active pipeline, and its status with Aurigene is not publicly detailed, which may suggest that its development has been discontinued. The discontinuation of investigational drugs can occur for various reasons, including challenges with efficacy, safety, or strategic business decisions.[2][19][20][21]

Quantitative Data Summary

Table 1: Preclinical Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR111[22]
FGFR216[22]
FGFR36[22]
FGFR435[22]
VEGFR126[22]
VEGFR29[22]
VEGFR35[22]

Table 2: In Vitro Cellular Activity of this compound

AssayCell LineIC50 (nM)
Cell ProliferationH1581 (FGFR1 amplified)104[4]
Cell ProliferationSNU16 (FGFR2 amplified)148[4]
Cell ProliferationRT4 (FGFR3 mutated)192[4]
VEGFR-induced Tube FormationHUVEC33[4][22]

Visualizing Pathways and Processes

ODM203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PLCg->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription ODM203 This compound ODM203->FGFR Inhibits ODM203->VEGFR Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assays Cell_Proliferation Cell Proliferation Assays Kinase_Assay->Cell_Proliferation Signaling_Analysis Downstream Signaling (Western Blot) Cell_Proliferation->Signaling_Analysis Xenograft Tumor Xenograft Models Signaling_Analysis->Xenograft PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis PhaseI Phase I/IIa (Safety & Efficacy) PD_Analysis->PhaseI

Caption: this compound development workflow.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Verify Compound Purity & Stability Start->Check_Compound Check_Cells Authenticate Cell Line & Optimize Density Start->Check_Cells Check_Assay Review Assay Protocol & Reagents Start->Check_Assay Check_Animal_Model Standardize Animal Handling & Tumor Size Start->Check_Animal_Model Solution Consistent Results Check_Compound->Solution Check_Cells->Solution Check_Assay->Solution Check_Animal_Model->Solution

Caption: Troubleshooting logic for preclinical experiments.

References

Technical Support Center: ODM-203 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in animal studies involving the dual FGFR and VEGFR inhibitor, ODM-203.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation in tumors that overexpress these receptors.[2][3][4]

Q2: Which animal models are suitable for this compound efficacy studies?

A2: Both xenograft and syngeneic models have been successfully used to evaluate the in vivo efficacy of this compound.[3][4] FGFR-dependent xenograft models using cell lines with known FGFR genomic alterations (e.g., H1581, SNU16, RT4) are appropriate to assess direct anti-tumor effects.[3][5] Angiogenic models, such as the orthotopic Renca syngeneic model, are suitable for evaluating the anti-angiogenic and immunomodulatory effects of this compound.[3][4][6]

Q3: What is a recommended starting dose for this compound in mouse models?

A3: Published studies have shown significant anti-tumor activity of this compound at doses ranging from 7 to 40 mg/kg, administered orally once daily.[5][6][7] The optimal dose will depend on the specific animal model and tumor type. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental setup.

Q4: What are the expected on-target adverse effects of this compound in animals?

A4: As a dual inhibitor of FGFR and VEGFR, this compound may cause on-target adverse effects. Inhibition of FGFR can lead to hyperphosphatemia and dermatologic toxicities such as hair loss and dry skin.[8][9][10][11] VEGFR inhibition is associated with cardiovascular effects like hypertension, as well as potential for bleeding and delayed wound healing.[12][13][14][15] Careful monitoring of animal health is crucial during the study.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound animal studies and provides potential solutions to minimize variability.

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth within the same treatment group - Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site can lead to different growth rates. - Animal health status: Underlying health issues can affect tumor take rate and growth. - Genetic drift of cell lines: Prolonged cell culture can lead to changes in cell line characteristics.- Standardize cell implantation technique, including cell count, injection volume, and anatomical location. - Ensure all animals are healthy and of a similar age and weight at the start of the study. - Use low-passage cell lines and regularly perform cell line authentication.
Inconsistent drug exposure - Improper formulation: this compound is poorly soluble in water, and an inadequate formulation can lead to variable absorption.[2][16][17] - Inaccurate oral gavage technique: Incorrect administration can result in dosing errors or aspiration.[18][19][20][21][22]- Develop a stable and homogenous formulation for this compound. Common approaches for poorly soluble compounds include suspensions in vehicles like 0.5% carboxymethylcellulose (CMC).[2][16][23][17] - Ensure all personnel are properly trained in oral gavage techniques. Verify correct placement of the gavage needle to avoid administration into the trachea.[18][19][20][21][22]
Unexpected toxicity or weight loss - Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains and models. - Off-target effects: While this compound is selective, off-target activities at higher concentrations cannot be ruled out. - On-target toxicities: As noted in the FAQs, FGFR and VEGFR inhibition can lead to systemic side effects.[8][9][11][13][14][15]- Conduct a dose-escalation study to determine the MTD in your specific model.[24][25] - Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and skin abnormalities. - Consider implementing supportive care measures if on-target toxicities are observed.
Lack of anti-tumor efficacy - Sub-optimal dosing or formulation: Insufficient drug exposure due to low dose or poor bioavailability. - Tumor model resistance: The chosen tumor model may not be dependent on FGFR or VEGFR signaling. - Drug resistance: Development of acquired resistance mechanisms during treatment.- Confirm the dose and formulation are appropriate to achieve therapeutic concentrations. - Verify the expression and activation of FGFR and VEGFR in your tumor model. - For long-term studies, consider that resistance may develop.

Data from In Vivo Studies

The following tables summarize quantitative data from published animal studies with this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cell LineAnimal ModelThis compound Dose (mg/kg, p.o., qd)Treatment Duration (days)Tumor Growth Inhibition (%)Reference
RT4Athymic Nude Mice202137[5]
RT4Athymic Nude Mice402192[5]
SNU16Athymic Nude Mice3012Not reported, but significant reduction in tumor volume[5]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Angiogenesis Model

Cell LineAnimal ModelThis compound Dose (mg/kg, p.o., qd)Treatment Duration (days)Primary Tumor Growth Inhibition (%)Reference
RencaBALB/c Mice72139[6]
RencaBALB/c Mice202158[6]
RencaBALB/c Mice402175[6]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

  • Cell Culture: Culture human cancer cell lines (e.g., RT4, SNU16) in appropriate media and conditions. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.[4] Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC) and administer orally by gavage once daily. The vehicle alone is administered to the control group.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Orthotopic Syngeneic Model Protocol

  • Cell Culture: Culture murine renal adenocarcinoma cells (Renca) in appropriate media.

  • Animal Model: Use immunocompetent BALB/c mice.

  • Tumor Cell Implantation: Surgically implant Renca cells (e.g., 1 x 10^5 cells in 20 µL of PBS) under the kidney capsule.

  • Treatment: Begin treatment with this compound or vehicle on a specified day post-implantation.

  • Efficacy Evaluation: After a defined treatment period (e.g., 21 days), euthanize the animals.

  • Endpoint Analysis: Excise the primary tumor and weigh it. Examine other organs, such as the lungs, for metastases.

Visualizations

ODM203_Signaling_Pathway cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Cell Proliferation, Survival PI3K_AKT->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS_MAPK_VEGF RAS/MAPK Pathway VEGFR->RAS_MAPK_VEGF PI3K_AKT_VEGF PI3K/AKT Pathway VEGFR->PI3K_AKT_VEGF PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Angiogenesis, Vascular Permeability RAS_MAPK_VEGF->Angiogenesis PI3K_AKT_VEGF->Angiogenesis ODM203 This compound ODM203->FGFR ODM203->VEGFR

Caption: Dual inhibition of FGFR and VEGFR signaling pathways by this compound.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment: This compound or Vehicle randomization->treatment monitoring Continued Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Logic issue High Variability in Tumor Growth? cause1 Inconsistent Implantation? issue->cause1 Yes cause2 Variable Drug Exposure? issue->cause2 Yes cause3 Animal Health Issues? issue->cause3 Yes solution1 Standardize Implantation Technique cause1->solution1 solution2 Optimize Formulation & Gavage Technique cause2->solution2 solution3 Ensure Uniform Animal Health cause3->solution3

Caption: Logical approach to troubleshooting high tumor growth variability.

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of ODM-203: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

ODM-203 is a novel, orally available tyrosine kinase inhibitor that demonstrates potent and equipotent inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are common drivers of tumor growth, proliferation, and angiogenesis across various cancer types.[2][3] this compound's dual inhibitory mechanism presents a promising strategy to overcome resistance mechanisms associated with single-pathway targeting and to enhance anti-tumor activity.[2][4]

This guide provides a comparative analysis of this compound's anti-tumor effects, supported by preclinical experimental data, and outlines the methodologies used in these validation studies.

Mechanism of Action: Dual Inhibition of Pro-Tumorigenic Pathways

This compound exerts its anti-neoplastic effects by simultaneously blocking the signaling cascades initiated by FGFRs and VEGFRs.[1] The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.[5] By inhibiting the kinase activity of both receptor families, this compound effectively shuts down these critical tumor-promoting signals.[6]

ODM203_Mechanism cluster_ligands cluster_receptors cluster_inhibitor cluster_downstream cluster_effects FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FRS2 FRS2 FGFR->FRS2 p PI3K_Pathway PI3K/Akt Pathway VEGFR->PI3K_Pathway p ODM203 This compound ODM203->FGFR ODM203->VEGFR MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) FRS2->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Survival Cell Survival MAPK_Pathway->Survival Angiogenesis Angiogenesis PI3K_Pathway->Angiogenesis PI3K_Pathway->Survival

Caption: this compound dual inhibition of FGFR and VEGFR signaling pathways.

Comparative Performance Data

In Vitro Kinase and Cellular Inhibition

This compound has demonstrated low nanomolar inhibitory concentrations (IC50) against a panel of FGFR and VEGFR kinases.[7] Its potency is comparable in both biochemical assays and cellular models, where it effectively suppresses proliferation in FGFR-dependent cancer cell lines and inhibits VEGF-induced endothelial tube formation.[2][8]

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

Target/Assay This compound IC50 (nmol/L) Lucitanib IC50 (nmol/L) AZD-4547 IC50 (nmol/L) Dovitinib IC50 (nmol/L)
Kinase Assays
FGFR1 11 Data not available Not specified Not specified
FGFR2 16 Data not available Not specified Not specified
FGFR3 6 Data not available Not specified Not specified
FGFR4 35 Data not available Not specified Not specified
VEGFR1 26 Data not available Not applicable Not specified
VEGFR2 9 Data not available Not applicable Not specified
VEGFR3 5 Data not available Not applicable Not specified
Cellular Assays
H1581 (FGFR1-dependent) 104 Similar to this compound Data not available Data not available
SNU16 (FGFR2-dependent) Not specified Similar to this compound Data not available Data not available
RT4 (FGFR3-dependent) 192 Similar to this compound Data not available Data not available

| HUVEC Tube Formation (VEGFR) | 33 | 1 | Not applicable | Not applicable |

Data sourced from multiple preclinical studies.[6][7][8]Lucitanib was noted to be more potent in suppressing VEGFR-induced tube formation but less potent in suppressing FGFR-dependent cell proliferation compared to this compound.[5][6]

In Vivo Anti-Tumor Efficacy

In animal models, orally administered this compound has shown significant, dose-dependent anti-tumor activity in various FGFR-dependent and angiogenesis-dependent xenograft models.[6][9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model Cancer Type Key Genetic Alteration Dose (mg/kg/day) Tumor Growth Inhibition (TGI) (%)
RT4 Bladder Cancer FGFR3-dependent 20 37%
RT4 Bladder Cancer FGFR3-dependent 40 92%
SNU16 Gastric Cancer FGFR2-dependent 30 Significant reduction

| Renca (Orthotopic) | Kidney Cancer | Angiogenesis-dependent | 7, 20, 40 | 75% (primary TGI) |

Data sourced from in vivo studies.[6][9][10]

Modulation of the Tumor Microenvironment

Beyond direct inhibition of tumor cell growth and angiogenesis, this compound has been shown to modulate the tumor immune microenvironment.[2][8] In a syngeneic mouse model, treatment with this compound led to a significant decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8+ T cells and NK cells, which was correlated with increased activation of CD8+ T cells.[8][9] This suggests that this compound may also exert its anti-tumor effects by enhancing the host's anti-tumor immunity.

Experimental Protocols

In Vitro Kinase Assays

Recombinant human FGFR and VEGFR kinases were used in biochemical assays to determine the IC50 values of this compound. The assays typically involve incubating the kinase, a substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays.

Cell Proliferation Assay

FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well plates and allowed to attach overnight.[7] The cells were then treated with a range of concentrations of this compound or comparator compounds for 96 hours.[7] Cell viability was assessed using a metabolism-based assay (e.g., CellTiter-Glo®), and IC50 values were calculated from the dose-response curves.

Endothelial Tube Formation Assay

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF to induce tube formation.[8] Various concentrations of this compound were added to assess the inhibitory effect on this process, which mimics angiogenesis. The extent of tube formation was quantified after a set incubation period by measuring the total tube length or the number of branch points.

In Vivo Xenograft Studies

The following workflow is representative of the in vivo studies conducted to evaluate this compound's efficacy.

Xenograft_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Cell Culture (e.g., RT4, SNU16) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis 8. Tumor Excision & Pharmacodynamic Analysis (e.g., p-FGFR, p-FRS2) Endpoint->Analysis

Caption: General workflow for in vivo xenograft model studies.

Female athymic nude mice were subcutaneously inoculated with cells from an appropriate cancer cell line.[6] Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. This compound was administered orally once daily for a period of 21 days.[6][9] Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including the assessment of target inhibition (e.g., phosphorylation of FGFR and FRS2) via immunohistochemistry or western blotting.[11]

References

A Preclinical Comparative Analysis of ODM-203 and Other Marketed VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), against a panel of established VEGFR inhibitors currently on the market. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.

Introduction to this compound

This compound is an orally available, potent, and selective inhibitor of both FGFR and VEGFR families.[1][2] This dual-targeting mechanism holds the potential for enhanced anti-angiogenic and anti-tumor activity, particularly in tumors where both pathways are dysregulated.[1] This document summarizes the available preclinical data for this compound and compares it with other prominent VEGFR inhibitors.

Signaling Pathway of Dual FGFR/VEGFR Inhibition

The following diagram illustrates the signaling pathways targeted by dual FGFR and VEGFR inhibitors like this compound. By blocking these receptors, the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis are inhibited.

FGFR_VEGFR_Signaling_Pathway Simplified Signaling Pathway of Dual FGFR/VEGFR Inhibition cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR ODM203 This compound ODM203->FGFR ODM203->VEGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Metastasis

Simplified FGFR and VEGFR signaling pathways inhibited by this compound.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected VEGFR inhibitors against various receptor tyrosine kinases. This data provides a direct comparison of their potency at the molecular level.

CompoundVEGFR1 (Flt-1) IC50 (nM)VEGFR2 (KDR) IC50 (nM)VEGFR3 (Flt-4) IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Kinases (IC50 in nM)
This compound [1]26951116635-
Lucitanib [3][4]7251017.582.5--CSF-1R (5)
Sorafenib [5]269020580---PDGFRβ (57), c-KIT (68), Flt3 (58), Raf-1 (6), B-Raf (22)
Lenvatinib -------VEGFR1-3, FGFR1-4, PDGFRβ, RET, KIT
Sunitinib -80-----PDGFRβ (2), c-KIT
Axitinib -------VEGFR1, VEGFR2, VEGFR3
Pazopanib -------VEGFR-1,-2,-3, PDGFR-α,-β, c-Kit
Regorafenib 134.246----PDGFR-β (22), Kit (7), RET (1.5), RAF-1 (2.5), B-RAF (28)
Cabozantinib -------MET, VEGFR2, RET
Vandetanib -------VEGFR, EGFR, RET
Fruquintinib [6]33350.5----Weakly inhibits RET, FGFR-1, c-KIT
Tivozanib [7]306.515----c-KIT, PDGFR-β (minimal)

Cellular and In Vivo Antitumor Activity

This section presents data on the antiproliferative effects of this compound and comparators in cell-based assays and their efficacy in preclinical tumor models.

In Vitro Cellular Activity
CompoundCell LineAssayIC50 (nM)
This compound [1]H1581 (FGFR1-dependent)Proliferation104
SNU16 (FGFR2-dependent)Proliferation50-150
RT4 (FGFR3-dependent)Proliferation192
HUVECVEGF-induced tube formation33
Lucitanib [1]H1581 (FGFR1-dependent)ProliferationSimilar to this compound
SNU16 (FGFR2-dependent)ProliferationSimilar to this compound
RT4 (FGFR3-dependent)ProliferationSimilar to this compound
HUVECVEGF-induced tube formation1
Sorafenib [8]VariousProliferationIC50 values between 1.0 and 10.0 µM for most cell lines.
In Vivo Xenograft Studies

The following diagram outlines a general workflow for a xenograft efficacy study, a common preclinical model to evaluate the antitumor activity of investigational drugs.

Xenograft_Workflow General Xenograft Model Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous or Orthotopic Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Predetermined Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (e.g., this compound, Vehicle) Randomization->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement BodyWeight Body Weight Monitoring Dosing->BodyWeight Endpoint Study Endpoint (e.g., 21 days) TumorMeasurement->Endpoint BodyWeight->Endpoint Analysis Tumor Excision & Downstream Analysis Endpoint->Analysis

A representative workflow for preclinical xenograft studies.
CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
This compound RT4 (FGFR3-dependent)20 mg/kg/day37%[8]
RT4 (FGFR3-dependent)40 mg/kg/day92%[8]
SNU16 (FGFR2-dependent)30 mg/kg/day73%[8]
Renca (syngeneic)40 mg/kg/day75%[9]
Sorafenib HT-29 & Colo-205 (Colon)30 or 60 mg/kgComplete tumor stasis[1]
HCT-116 (Colon)30 mg/kg64%[1]
PLC/PRF/5 (HCC)30 mg/kgComplete TGI[1]
Lenvatinib Various Thyroid Cancer Models10-100 mg/kgSignificant antitumor activity[2]
Sunitinib Various models20-80 mg/kg/dayPotent, dose-dependent antitumor activity[10]
Pazopanib Various models10-100 mg/kgDose-dependent growth inhibition[11]
Regorafenib CRC PDX models10 mg/kg/dayMarked slowing of tumor growth[12]
Cabozantinib TT (MTC)10-60 mg/kgSignificant, dose-dependent TGI[13]
Fruquintinib BGC-823 (Gastric)2 mg/kg95.4-98.6%[14]
Tivozanib Various models-Antitumor activity demonstrated[7]

Experimental Protocols

In Vitro Kinase Assays (General Protocol)

The inhibitory activity of compounds against target kinases is typically determined using radiometric assays with recombinant proteins. The assay measures the transfer of a radioactive phosphate group from ATP to a substrate peptide by the kinase. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.[1]

Cell Viability Assays (General Protocol)

Tumor cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the Alamar Blue assay, which measures the metabolic activity of viable cells. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.[15]

In Vivo Xenograft Studies (General Protocol)

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis.[8][12]

Conclusion

This compound demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in preclinical models.[1][2] Its in vitro and in vivo efficacy is comparable to or, in some contexts, potentially more targeted than other multi-kinase inhibitors. The dual-targeting mechanism of this compound may offer a therapeutic advantage in tumors where both FGFR and VEGFR signaling pathways are active. Further head-to-head clinical studies are necessary to definitively establish its comparative efficacy and safety profile in a clinical setting. This preclinical data provides a strong rationale for the continued investigation of this compound as a promising anti-cancer agent.

References

Reproducibility of ODM-203 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental findings for ODM-203, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), with relevant alternative therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and the reproducibility of its experimental results.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of this compound with other FGFR and/or VEGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
TargetThis compoundLucitanibDovitinib
FGFR111858
FGFR2164251
FGFR36-1
FGFR435-13
VEGFR12673
VEGFR291713
VEGFR35--
Table 2: In Vitro Cellular Assay Performance
AssayCell LineThis compound (IC50, nM)Lucitanib (IC50, nM)
Cell ProliferationH1581 (FGFR1 amplified)104120
SNU16 (FGFR2 amplified)126120
RT4 (FGFR3 fusion)192120
HUVEC Tube Formation-331
Table 3: In Vivo Xenograft Model Efficacy
ModelTreatmentDose (mg/kg/day)Tumor Growth Inhibition (TGI)Reference
RT4 (FGFR3 fusion)This compound2037%
This compound4092%
AZD-454712.5Significant
Renca (syngeneic)This compound739%
This compound2058%
This compound4075%
Sorafenib40Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant protein kinases.

  • Methodology: Standard radiometric kinase assays were utilized. Recombinant kinases (FGFR1, 2, 3, 4 and VEGFR1, 2, 3) were incubated with the test compound (this compound, Lucitanib, or Dovitinib) at varying concentrations. The reaction was initiated by the addition of [γ-33P]ATP. Following incubation, the kinase activity was measured by quantifying the incorporation of the radiolabel into a substrate peptide using a scintillation counter. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assays
  • Objective: To assess the anti-proliferative activity of the test compounds in cancer cell lines with known FGFR alterations.

  • Cell Lines:

    • H1581 (human lung carcinoma, FGFR1 amplification)

    • SNU16 (human gastric carcinoma, FGFR2 amplification)

    • RT4 (human bladder cancer, FGFR3-TACC3 fusion)

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the test compounds (this compound or Lucitanib) for 72-96 hours. Cell viability was assessed using a standard metabolism-based assay, such as the MTS or MTT assay. The absorbance was measured, and IC50 values were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay
  • Objective: To evaluate the in vitro anti-angiogenic potential of the test compounds.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology: HUVECs were seeded on a layer of Matrigel in 96-well plates in the presence of varying concentrations of the test compounds (this compound or Lucitanib). The plates were incubated for a period sufficient to allow for the formation of capillary-like structures (tubes). The extent of tube formation was quantified by microscopy and image analysis. The IC50 value represents the concentration of the compound that inhibits tube formation by 50%.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the test compounds in vivo.

  • Animal Models:

    • RT4 Xenograft: Athymic nude mice were subcutaneously injected with RT4 cells.

    • Renca Syngeneic Model: BALB/c mice were orthotopically injected with Renca (murine renal cell carcinoma) cells into the kidney capsule.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of either vehicle control, this compound, AZD-4547, or Sorafenib at the indicated doses.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_ligand Ligands cluster_receptor Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Proliferation Cell Proliferation FGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis ODM203 This compound ODM203->FGFR Inhibits ODM203->VEGFR Inhibits

Caption: this compound Signaling Pathway Inhibition.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_treatment Treatment cluster_endpoint Endpoints Kinase Kinase Assay IC50 IC50 Determination Kinase->IC50 Prolif Cell Proliferation Prolif->IC50 Tube Tube Formation Tube->IC50 Xenograft Xenograft Model TGI Tumor Growth Inhibition Xenograft->TGI Compound This compound / Alternatives Compound->Kinase Compound->Prolif Compound->Tube Compound->Xenograft

Caption: Experimental Workflow for this compound Evaluation.

ODM-203 (Darolutamide): A Comparative Guide to its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ODM-203 (darolutamide), a potent second-generation androgen receptor (AR) antagonist, with other AR inhibitors across various cancer cell lines. The information is compiled from preclinical studies to aid in research and development efforts.

Mechanism of Action

This compound is a non-steroidal androgen receptor antagonist with a distinct chemical structure. It exhibits high binding affinity and selectivity for the androgen receptor, effectively inhibiting both wild-type and mutated forms of the receptor. Its primary mechanism involves blocking the nuclear translocation of the androgen receptor, thereby preventing the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.[1][2]

ODM203_Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer ODM203 This compound (Darolutamide) ODM203->AR Antagonizes ODM203->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes Cell_Viability_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 add_drugs Add Serial Dilutions of AR Antagonists incubate1->add_drugs incubate2 Incubate (e.g., 72 hours) add_drugs->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 Values measure_luminescence->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Proper Disposal of ODM-203: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ODM-203 is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of this compound, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) investigated for its anti-tumor activity.

While specific disposal instructions for this compound are not publicly available, the compound should be managed as hazardous chemotherapy waste due to its cytotoxic potential. The following procedures are based on established guidelines for the disposal of antineoplastic agents and other hazardous drugs in a laboratory setting.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. All personnel handling this compound must be trained in the safe handling of potent compounds and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves is recommended.
Lab Coat A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling the powder form or if there is a risk of aerosolization.

This compound Disposal Procedures: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations. The primary method for the disposal of chemotherapy waste is high-temperature incineration.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. This compound waste is categorized into "bulk" and "trace" waste.

  • Bulk Chemical Waste: This category includes any amount of unused or expired this compound powder, solutions with a concentration greater than 3% of the original product, and materials used to clean up significant spills.[1]

  • Trace Contaminated Waste: This includes items with minimal residual amounts of this compound (less than 3% of the original volume), such as empty vials, weigh boats, and contaminated PPE.[1]

Step 2: Containerization

Use designated, properly labeled containers for each waste stream.

Waste TypeContainerLabeling
Bulk this compound Waste A black, leak-proof, and puncture-resistant hazardous waste container.[1]"Hazardous Waste," "Chemotherapy Waste," "Toxic," and the chemical name "this compound."
Trace this compound Waste A yellow, leak-proof, and puncture-resistant container specifically for chemotherapy waste.[2]"Trace Chemotherapy Waste," "Incinerate Only."
Contaminated Sharps A yellow, puncture-proof sharps container specifically for chemotherapy-contaminated sharps.[2]"Chemotherapy Sharps," "Incinerate Only."

Step 3: Disposal of Unused this compound

  • Solid this compound: Unused or expired this compound powder should be disposed of as bulk hazardous chemical waste. Do not attempt to dissolve it solely for disposal.

  • This compound Solutions: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.

Step 4: Disposal of Contaminated Materials

  • PPE: All disposable PPE, including gowns, gloves, and shoe covers, should be disposed of in the designated yellow trace chemotherapy waste container immediately after use.[2]

  • Labware: Disposable labware (e.g., pipette tips, plastic tubes) contaminated with trace amounts of this compound should be placed in the yellow trace chemotherapy waste container. Glassware should be decontaminated or disposed of as hazardous waste.

  • Spill Cleanup Materials: All materials used to clean up an this compound spill, regardless of the size, must be disposed of as bulk hazardous chemotherapy waste in a black container.

Step 5: Waste Pickup and Disposal

Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all containers are securely sealed and properly labeled before pickup.

Experimental Protocols Referenced

The disposal procedures outlined above are based on general guidelines for handling and disposing of chemotherapy agents and hazardous chemicals in a research setting. For specific experimental protocols involving this compound, researchers should refer to the primary literature. This compound has been investigated for its inhibitory effects on FGFR and VEGFR signaling pathways.[3][4][5][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

ODM203_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_decision Segregation Decision cluster_bulk Bulk Waste Stream (>3% by weight) cluster_trace Trace Waste Stream (<3% by weight) cluster_sharps Contaminated Sharps cluster_final Final Disposal Waste This compound Contaminated Material Decision Is it Bulk or Trace Waste? Waste->Decision Bulk_Waste Unused this compound Grossly Contaminated Items Spill Cleanup Materials Decision->Bulk_Waste Bulk Trace_Waste Empty Containers Contaminated PPE Used Labware Decision->Trace_Waste Trace Sharps_Waste Needles, Syringes, etc. Contaminated with this compound Decision->Sharps_Waste Sharps Bulk_Container Place in BLACK Hazardous Waste Container Bulk_Waste->Bulk_Container Dispose as Bulk EHS_Pickup Arrange for EHS Pickup (Incineration) Bulk_Container->EHS_Pickup Trace_Container Place in YELLOW Trace Chemo Container Trace_Waste->Trace_Container Dispose as Trace Trace_Container->EHS_Pickup Sharps_Container Place in YELLOW Chemo Sharps Container Sharps_Waste->Sharps_Container Dispose Separately Sharps_Container->EHS_Pickup

Caption: Decision tree for the segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling ODM-203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₆H₂₁F₂N₅O₂S
Molecular Weight 505.54 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Shipping Room temperature

Personal Protective Equipment (PPE)

As a potent small molecule inhibitor, appropriate personal protective equipment must be worn at all times when handling this compound. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Due to the potential for dermal absorption, double gloving is recommended, especially when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols of the compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.

Operational Plans: Handling and Storage

Receiving and Inspection: Upon receiving a shipment of this compound, immediately inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] As a powder, it should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Solutions of this compound in solvents like DMSO should be stored at -80°C.

Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. Use appropriate laboratory equipment and techniques to avoid the generation of dust. For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Disposal Plan

Waste Categorization: All materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous chemical waste.

Disposal Procedure:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound on cancer cell lines.

Workflow Diagram:

G cluster_0 Cell Proliferation Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 72-96 hours C->D E Add cell viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure absorbance or luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 to 96 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow Diagram:

G cluster_0 In Vivo Xenograft Study Workflow A Implant tumor cells subcutaneously into mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle daily via oral gavage C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a predefined period E->F G Euthanize mice and excise tumors for analysis F->G

Caption: Workflow for an in vivo xenograft study of this compound.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³.

  • Group Randomization: Randomly assign mice to treatment and vehicle control groups.

  • Drug Administration: Prepare the dosing solution of this compound. Administer the compound or vehicle control to the mice daily via oral gavage.[2]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and general health of the animals.

  • Study Termination: At the end of the study, euthanize the mice according to institutional guidelines.

  • Tissue Collection: Excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.

Signaling Pathway Inhibition

This compound is a potent inhibitor of both the FGFR and VEGFR signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT ODM203 This compound ODM203->FGFR Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: this compound inhibits the FGFR signaling cascade.

VEGFR Signaling Pathway

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT ODM203 This compound ODM203->VEGFR Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: this compound blocks the VEGFR signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.